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2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride Documentation Hub

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  • Product: 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride
  • CAS: 1242338-95-9

Core Science & Biosynthesis

Foundational

Advanced Therapeutic Targeting with 2-Methyl-3H-imidazo[4,5-b]pyridine Hydrochloride: A Technical Guide

Executive Summary In modern drug discovery, the selection of a robust, versatile chemical scaffold is the foundational step in developing highly selective therapeutics. 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection of a robust, versatile chemical scaffold is the foundational step in developing highly selective therapeutics. 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride (CAS: 1242338-95-9) has emerged as a privileged bioisosteric building block. Structurally, it serves as a sophisticated bioisostere for benzimidazole and purine ring systems.

The strategic incorporation of the pyridine nitrogen alters the electron density of the bicyclic core, fundamentally shifting its pKa and lipophilicity profile. Furthermore, utilizing the hydrochloride salt form significantly enhances aqueous solubility, a critical parameter for formulating stable in vitro screening assays and improving early-stage pharmacokinetic (PK) profiles. This whitepaper dissects the mechanistic rationale and experimental validation of this scaffold across three primary therapeutic domains: Chemokine Receptor antagonism, Deubiquitinase (USP7) inhibition, and Kinase modulation.

Modulation of Chemokine Receptors (CCR5)

Mechanistic Insight & Causality

The chemokine receptor CCR5 is a primary co-receptor for HIV-1 entry and a key mediator of leukocyte trafficking in inflammatory diseases[1]. Early CCR5 antagonists utilizing a benzimidazole core exhibited potent binding but suffered from severe cardiotoxicity due to off-target hERG channel inhibition.

To circumvent this, lead deconstruction strategies replaced the benzimidazole with an exo-oriented 2-methyl-3H-imidazo[4,5-b]pyridine-3-yl residue[1]. The causality here is driven by physicochemical tuning: the additional nitrogen in the imidazopyridine ring reduces the overall lipophilicity (LogP) and alters the basicity of the molecule. This prevents the compound from partitioning into the hydrophobic pore of the hERG channel, while the exo-orientation perfectly aligns the hydrogen-bond acceptors with the tyrosine residues (e.g., Tyr108, Tyr251) in the allosteric binding pocket of CCR5[2].

Quantitative SAR Comparison

The structural evolution of the core scaffold demonstrates a clear optimization trajectory for CCR5 affinity and safety.

Core Scaffold ModificationhERG Inhibition (IC50)CCR5 Binding Affinity (IC50)Clinical Viability
Benzimidazole High Risk (< 1 µM)Potent (~5 nM)Terminated (Toxicity)
Triazole Low Risk (> 10 µM)Moderate (~45 nM)Sub-optimal Efficacy
Exo-2-Methyl-3H-imidazo[4,5-b]pyridine Low Risk (> 10 µM)Highly Potent (< 2 nM)Lead Candidate Profile

Table 1: Structure-Activity Relationship (SAR) data summarizing the impact of core scaffold swapping on CCR5 affinity and hERG liability.

Experimental Protocol: CCR5 Radioligand Binding Assay

To validate the binding affinity of imidazopyridine derivatives, a self-validating radioligand displacement assay is employed.

  • Membrane Preparation: Isolate membranes from CHO cells stably expressing human CCR5.

    • Causality: Using isolated membranes rather than whole cells removes cytosolic signaling components, ensuring the assay strictly measures thermodynamic binding affinity ( Ki​ ) without functional pathway interference.

  • Ligand Incubation: Incubate 5 µg of membrane protein with 0.1 nM [125I]-CCL3 (native ligand) and varying concentrations of the imidazopyridine derivative in assay buffer (HEPES pH 7.4, 5 mM MgCl2, 0.1% BSA).

    • Causality: Mg2+ stabilizes the active conformation of the GPCR. BSA prevents the non-specific adsorption of lipophilic small molecules to the plastic assay plates.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B microplates pre-soaked in 0.3% Polyethylenimine (PEI).

    • Causality: PEI imparts a net positive charge to the glass fibers, neutralizing the inherent negative charge of the glass and drastically reducing the non-specific binding of the radioligand.

  • Quantification: Wash with cold buffer, add microscintillant, and measure radioactivity via liquid scintillation counting to generate a dose-response curve.

Binding_Assay Prep 1. Prepare CHO-CCR5 Cell Membranes Incubate 2. Incubate with [125I]-CCL3 & Imidazopyridine Ligand Prep->Incubate Filter 3. Rapid Filtration (GF/B Microplates) Incubate->Filter Wash 4. Wash with Cold Buffer (Remove Unbound) Filter->Wash Measure 5. Liquid Scintillation Counting (IC50) Wash->Measure

Figure 1: Step-by-step workflow for the CCR5 Radioligand Binding Assay.

Deubiquitinase (USP7) Inhibition in Immuno-Oncology

Mechanistic Insight & Causality

Ubiquitin-specific protease 7 (USP7) is a critical deubiquitinase that regulates the p53 tumor suppressor pathway. USP7 deubiquitinates and stabilizes MDM2 (an E3 ubiquitin ligase), which in turn ubiquitinates and degrades p53[3].

Small molecule inhibitors utilizing the 2-methyl-3H-imidazo[4,5-b]pyridine scaffold are designed to bind the catalytic cleft of USP7[4]. The imidazopyridine core acts as an anchor, forming critical hydrogen bonds with the backbone amides of the USP7 active site. By inhibiting USP7, MDM2 is rapidly degraded via auto-ubiquitination, leading to the robust restoration of p53 levels and subsequent tumor cell apoptosis[3].

USP7_Pathway USP7 USP7 (Deubiquitinase) MDM2 MDM2 (E3 Ligase) USP7->MDM2 Deubiquitinates & Stabilizes p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates & Degrades Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Induces Inhibitor Imidazopyridine Inhibitor Inhibitor->USP7 Blocks

Figure 2: Mechanism of action of USP7 inhibitors in the MDM2-p53 apoptotic signaling pathway.

Experimental Protocol: USP7 Kinetic Cleavage Assay

To evaluate the enzymatic inhibition of USP7, a continuous fluorescence-based kinetic assay is utilized.

  • Enzyme Activation: Pre-incubate recombinant human USP7 (1 nM) with assay buffer (50 mM Tris-HCl pH 7.6, 0.5 mM EDTA, 5 mM DTT) for 15 minutes at room temperature.

    • Causality: DTT (Dithiothreitol) is absolutely critical to maintain the catalytic cysteine (Cys223) of USP7 in its reduced, nucleophilic state. Without it, the enzyme rapidly oxidizes and loses activity.

  • Compound Equilibration: Add the imidazopyridine-based inhibitor at various concentrations and incubate for 30 minutes.

    • Causality: Covalent or tight-binding non-covalent inhibitors often exhibit slow-binding kinetics. This pre-incubation ensures binding equilibrium is reached before substrate introduction.

  • Substrate Cleavage: Initiate the reaction by adding 500 nM Ubiquitin-Rhodamine 110 (Ub-Rh110).

    • Causality: Rh110 is sterically quenched when conjugated to the C-terminus of ubiquitin. Cleavage of the isopeptide bond by USP7 releases the free fluorophore, providing a highly sensitive, continuous readout.

  • Kinetic Measurement: Monitor fluorescence (Ex 485 nm / Em 535 nm) continuously for 60 minutes to determine the initial velocity ( V0​ ) and calculate the Ki​ .

Lipid and Protein Kinase Inhibition (PI3K & JAK2)

Beyond GPCRs and DUBs, the 2-methyl-3H-imidazo[4,5-b]pyridine scaffold is heavily utilized in the synthesis of kinase inhibitors. Because kinases utilize ATP as a phosphate donor, their active sites are evolved to bind the purine ring of ATP.

  • PI3K Inhibition: The scaffold is used as a foundational intermediate to synthesize thiazolopyrimidines. The imidazopyridine nitrogens act as precise hydrogen-bond acceptors to the kinase hinge region (typically interacting with Val851 in PI3K α ), anchoring the molecule in the ATP-binding pocket[5][6].

  • JAK2 Inhibition: Recent patent literature demonstrates the integration of the imidazopyridine core into bicyclic ureas to modulate JAK2 activity, an essential target in myeloproliferative neoplasms[7]. The rigid bicyclic nature of the scaffold restricts the conformational entropy of the drug, significantly lowering the entropic penalty upon binding to the kinase domain.

Conclusion

The 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride scaffold is a masterclass in bioisosteric design. By carefully tuning the electronic distribution and spatial geometry of the bicyclic core, medicinal chemists can deploy this moiety to achieve picomolar affinities in allosteric GPCR pockets (CCR5), target intricate catalytic clefts in deubiquitinases (USP7), and competitively block the ATP-hinge region of critical kinases (PI3K/JAK2). Its hydrochloride salt formulation further ensures the physicochemical tractability required for rigorous in vitro and in vivo validation.

References

  • Selective and Dual Targeting of CCR2 and CCR5 Receptors: A Current Overview Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • WO2023119233A1 - Deubiquitinase inhibitors and methods of use thereof Source: Google Patents URL
  • EP 2207781 B1 - THIAZOLOPYRIMIDINE P13K INHIBITOR COMPOUNDS AND METHODS OF USE Source: European Patent Office / Google Patents URL
  • WO2024191996A1 - Bicyclic ureas as kinase inhibitors Source: Google Patents URL

Sources

Exploratory

Targeting Malignancy: The Anticancer Pharmacology of 2-Methyl-3H-imidazo[4,5-b]pyridine Derivatives

Executive Summary The imidazo[4,5-b]pyridine core is a highly privileged bioisostere of purine, making it a cornerstone scaffold in modern medicinal chemistry and oncology[1]. Among its various structural permutations, 2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[4,5-b]pyridine core is a highly privileged bioisostere of purine, making it a cornerstone scaffold in modern medicinal chemistry and oncology[1]. Among its various structural permutations, 2-methyl-3H-imidazo[4,5-b]pyridine derivatives have emerged as potent anticancer agents. By mimicking the adenine ring, these derivatives competitively bind to the ATP-binding pockets of critical oncogenic kinases and efflux pumps[2]. This technical whitepaper explores the mechanistic pathways, structure-activity relationships (SAR), and validated experimental protocols required to synthesize and evaluate these compounds in preclinical drug development.

Molecular Rationale and Mechanistic Pathways

CDK9 Inhibition and Apoptotic Induction

A primary, validated mechanism of action for imidazo[4,5-b]pyridine derivatives is the potent inhibition of Cyclin-Dependent Kinase 9 (CDK9)[3]. CDK9 is the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex.

  • The Causality of Cell Death: By selectively inhibiting CDK9, these derivatives halt the phosphorylation of the C-terminal domain of RNA Polymerase II. This transcriptional blockade leads to a rapid depletion of short-lived, anti-apoptotic proteins such as Mcl-1[4]. The sudden loss of Mcl-1 destabilizes the mitochondrial membrane, triggering the activation of executioner caspases 3 and 7, thereby committing the malignant cell to apoptosis[4].

CDK9_Pathway A 2-Methyl-3H-imidazo[4,5-b]pyridine B CDK9 / Cyclin T1 Complex A->B Inhibits ATP Binding C RNA Polymerase II (Inhibited) B->C Prevents Phosphorylation D Mcl-1 Anti-apoptotic Protein C->D Blocks Transcription E Caspase 3/7 Activation D->E Triggers Cascade F Cancer Cell Apoptosis E->F Induces Death

Mechanism of action: CDK9 inhibition leading to caspase-dependent apoptosis.

Reversal of Multidrug Resistance (MDR)

Multidrug resistance, frequently driven by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1), renders many chemotherapies ineffective. Imidazo[4,5-b]pyridine derivatives act as potent MDR reversers[2]. Alkylation at the 4-position, particularly with side chains containing nitrogenous heteroatoms, significantly enhances this reversing activity by competitively inhibiting the ABCB1 efflux pump, thereby restoring the intracellular accumulation of cytotoxic drugs[2].

Kinase Polypharmacology

Beyond CDK9, specific derivatives exhibit pan-Aurora kinase and FLT3 inhibition. Structurally related imidazo[4,5-b]pyridine compounds have demonstrated high efficacy in FLT3-ITD positive acute myeloid leukemia (AML) models, successfully overcoming resistance to earlier-generation selective FLT3 inhibitors[5].

Structure-Activity Relationship (SAR) & Cytotoxicity Profiling

The substitution pattern on the 3H-imidazo[4,5-b]pyridine core dictates its target selectivity and overall cytotoxicity[1]:

  • C-2 Position: The 2-methyl group provides a compact, lipophilic anchor that efficiently occupies the hydrophobic pocket adjacent to the kinase hinge region, stabilizing the drug-target complex.

  • N-3 vs. N-4 Alkylation: Regioselective alkylation heavily influences biological outcomes. While N-3 alkylation is a common synthetic route, N-4 alkylation has been specifically correlated with enhanced MDR reversal properties[2][5].

  • C-6 Substitution: Halogenation (e.g., 6-bromo) or the introduction of aryl groups via Suzuki cross-coupling at the 6-position significantly amplifies antiproliferative activity against specific cell lines, such as HCT-116 (colon) and MCF-7 (breast)[6][7].

Quantitative Cytotoxicity & Target Profiles
Compound Class / DerivativeTarget Cell Line / EnzymeIC50 ValueKey MechanismReference
Imidazo[4,5-b]pyridine CDK9 InhibitorsCDK9 Kinase0.63 - 1.32 μMDownregulation of Mcl-1[3]
2,6-Diphenylsubstituted DerivativesCapan-1, HL-601.45 - 4.25 μMG2/M Cell Cycle Arrest[7]
Imidazopyridine-2-phenylcarboxamidesK562, HCT-1165.9 - 9.8 μMAurora A Kinase Inhibition[5]
2,3-Diaryl-3H-imidazo[4,5-b]pyridinesCOX-2 Enzyme9.2 μMAnti-inflammatory / Anticancer[8]

Experimental Workflows and Self-Validating Protocols

To ensure reproducibility and scientific integrity, the synthesis and biological evaluation of these derivatives must follow rigorous, self-validating protocols.

Workflow S1 Microwave Synthesis (Core Assembly) S2 Regioselective Alkylation (Structural Tuning) S1->S2 S3 LC-MS & NMR (Validation) S2->S3 S4 MTT Assay (Cytotoxicity Screen) S3->S4 S5 Flow Cytometry (Apoptosis Profiling) S4->S5

Step-by-step experimental workflow from microwave synthesis to apoptosis profiling.

Protocol: Microwave-Assisted Synthesis of 2-Methyl-3H-imidazo[4,5-b]pyridines
  • Causality: Traditional reflux methods for synthesizing imidazopyridines often suffer from long reaction times (hours to days) and poor yields due to thermal degradation and side-product formation. Microwave-assisted synthesis provides uniform volumetric heating, drastically reducing reaction times to minutes while improving yield and purity[6][9].

  • Step-by-Step Methodology:

    • Reagent Preparation: Combine 1.0 mmol of 2,3-diaminopyridine (or a 5-bromo substituted derivative) with 1.2 mmol of acetic acid (to provide the 2-methyl group) in a microwave-safe quartz vial.

    • Catalysis: Add a catalytic amount of polyphosphoric acid (PPA) to promote cyclodehydration. Use solvent-free conditions or a minimal amount of ethanol to maximize microwave energy absorption.

    • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 150°C for 10–15 minutes at a power of 100-150 W[6].

    • Quenching: Cool the reaction mixture to room temperature and neutralize with 10% aqueous NaOH until a precipitate forms.

    • Purification: Filter the crude solid and recrystallize from ethanol.

    • Self-Validation (QC): Confirm the formation of the imidazole ring and the presence of the 2-methyl group via 1H-NMR (look for a distinct singlet at ~2.5 ppm) and LC-MS. Critical: Purity must exceed 95% before proceeding to biological assays to rule out false-positive cytotoxicity from unreacted diamines.

Protocol: In Vitro Cytotoxicity and Apoptosis Profiling
  • Causality: The MTT assay provides a high-throughput measure of mitochondrial metabolic activity (cell viability), but it cannot distinguish between cytostatic (growth-halting) and cytotoxic (cell-killing) effects. Therefore, it must be coupled with Annexin V/PI flow cytometry to explicitly validate the induction of apoptosis via the CDK9/Mcl-1 axis[4][10].

  • Step-by-Step Methodology:

    • Cell Seeding: Culture target cell lines (e.g., MCF-7, HCT116, K562) in DMEM or RPMI-1640 supplemented with 10% FBS. Seed at 5×103 cells/well in a 96-well plate and incubate for 24 hours at 37°C in 5% CO2.

    • Compound Treatment: Treat cells with the synthesized 2-methyl-3H-imidazo[4,5-b]pyridine derivatives at varying concentrations (0.1 μM to 50 μM) dissolved in DMSO. Keep final DMSO concentration <0.5% to prevent solvent-induced toxicity.

    • MTT Viability Assay: After 48 hours, add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Remove the media and dissolve the resulting formazan crystals in 150 μL of DMSO. Read absorbance at 570 nm to calculate the IC50[10].

    • Apoptosis Validation (Flow Cytometry): Harvest treated cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add 5 μL of FITC-Annexin V and 5 μL of Propidium Iodide (PI). Incubate for 15 minutes in the dark.

    • Data Acquisition: Analyze via flow cytometry. Cells localizing in the lower-right quadrant (Annexin V+/PI-) represent early apoptosis, validating the mechanistic hypothesis that the compounds trigger programmed cell death rather than non-specific necrosis[10].

References

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. irb.hr. 1

  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. nih.gov. 3

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. eurjchem.com. 6

  • In Vitro Evaluation of the Multidrug Resistance Reversing Activity of Novel Imidazo[4,5-b]pyridine Derivatives. iiarjournals.org. 2

  • 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. nih.gov.8

  • Imidazo[4,5‐b]pyridine‐based inhibitors of some cancer cells. researchgate.net. 10

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. nih.gov. 7

  • Synthesis and Cytotoxicity of Some Imidazo[4,5‐ b ]pyridine Derivatives and Their Regioselective N ‐Alkylation. researcher.life. 5

  • Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. nih.gov.4

  • (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. researchgate.net. 9

Sources

Foundational

Antimicrobial Activity of 2-Methyl-3H-imidazo[4,5-b]pyridine Compounds: Synthesis, Mechanisms, and Efficacy

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The imidazo[4,5-b]pyridine scaffold is a highly versatile, nitrogen-fused heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The imidazo[4,5-b]pyridine scaffold is a highly versatile, nitrogen-fused heterocycle that bridges critical gaps in modern medicinal chemistry[1]. While imidazo[1,2-a]pyridines have been extensively commercialized, the 3H-imidazo[4,5-b]pyridine isomers are rapidly emerging as potent pharmacophores, particularly in the realm of antimicrobial drug discovery[1]. The 2-methyl derivative, specifically 2-methyl-3H-imidazo[4,5-b]pyridine , serves as a rigid, planar core that facilitates extensive structural tuning. This whitepaper details the mechanistic rationale, self-validating synthetic workflows, and quantitative antimicrobial efficacy of these compounds, providing a comprehensive guide for researchers optimizing this class of molecules against resistant bacterial strains.

Structural Rationale and Mechanism of Action

The pharmacological power of 2-methyl-3H-imidazo[4,5-b]pyridine lies in its bioisosteric resemblance to purines (deazapurines). This structural mimicry allows the molecule to competitively bind to critical bacterial enzymes involved in nucleotide synthesis.

Dihydrofolate Reductase (DHFR) Inhibition

Molecular docking studies and theoretical Density Functional Theory (DFT) analyses confirm that imidazo[4,5-b]pyridine derivatives adopt crucial spatial orientations within the active site of bacterial Dihydrofolate Reductase (DHFR)[2]. The pyridine nitrogen and the imidazole NH act as potent hydrogen bond acceptors and donors, respectively, while the planar aromatic system engages in π−π stacking with target amino acid residues. By blocking DHFR, these compounds halt the reduction of dihydrofolate to tetrahydrofolate, starving the bacteria of thymidylate and arresting DNA synthesis[3].

DHFR_Inhibition PABA p-Aminobenzoic Acid (PABA) DHF Dihydrofolate (DHF) PABA->DHF DHPS THF Tetrahydrofolate (THF) DHF->THF DHFR DNA Bacterial DNA Synthesis THF->DNA Thymidylate Synthase Inhibitor 2-Methyl-3H-imidazo [4,5-b]pyridine Inhibitor->DHF Blocks DHFR Active Site

Fig 1: Mechanism of DHFR inhibition by 2-methyl-3H-imidazo[4,5-b]pyridine derivatives.

Synthetic Methodologies & Functionalization

To harness the antimicrobial potential of the 2-methyl-3H-imidazo[4,5-b]pyridine core, precise synthetic control is required. The following protocols detail the construction of the core scaffold and its subsequent regioselective functionalization. Every step is designed as a self-validating system to ensure high purity and yield.

Protocol 1: Synthesis of the Core Scaffold

Objective: Construct the fused bicyclic 2-methyl-3H-imidazo[4,5-b]pyridine core via cyclocondensation[4]. Causality: Glacial acetic acid serves a dual purpose: it acts as the reaction solvent and provides the electrophilic carbon source for the 2-methyl group. Thermal reflux drives the initial amide formation and the subsequent thermodynamically favored cyclodehydration.

  • Reagent Mixing: Suspend 1.0 equivalent of 2,3-diaminopyridine in a 10-fold molar excess of glacial acetic acid.

  • Cyclocondensation: Heat the mixture to reflux (approx. 118°C) under an inert nitrogen atmosphere for 12–24 hours.

    • Validation Check: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the highly polar diamine starting material indicates reaction completion.

  • Neutralization & Precipitation: Cool the mixture to room temperature and pour it slowly into ice-cold distilled water. Neutralize with aqueous ammonia (25%) until the pH reaches 7.5–8.0.

    • Causality: Shifting the pH neutralizes the acetate salt, precipitating the free base of the imidazopyridine.

  • Isolation: Filter the precipitate under vacuum, wash with cold water, and recrystallize from ethanol.

    • Validation Check: Confirm structural integrity via LC-MS (Expected m/z : [M+H]+≈134.1 ) and 1 H-NMR.

Protocol 2: Regioselective N-Alkylation via Phase Transfer Catalysis (CTP)

Objective: Introduce lipophilic alkyl or halogenated groups to the N3 or N4 positions to enhance bacterial membrane penetration[3]. Causality: Solid-liquid phase transfer catalysis (CTP) is superior to conventional basic aqueous conditions. It prevents the hydrolysis of the alkyl halide and facilitates the transfer of the deprotonated imidazopyridine anion into the organic phase, significantly improving the yield of the sterically hindered regioisomers[2].

  • Deprotonation: Grind 1.0 eq of 2-methyl-3H-imidazo[4,5-b]pyridine with 2.0 eq of solid anhydrous K2​CO3​ and 0.1 eq of tetra-n-butylammonium bromide (TBAB). Suspend in anhydrous DMF.

  • Electrophilic Addition: Add 1.2 eq of the target alkyl halide dropwise. Stir the suspension at 60°C for 6–8 hours.

  • Phase Separation: Filter out the solid inorganic salts. Concentrate the organic filtrate under reduced pressure to remove DMF.

  • Regioisomer Separation: Purify the crude residue via silica gel column chromatography (Hexane:EtOAc gradient).

    • Validation Check: The N3 and N4 regioisomers will elute at different retention factors due to distinct dipole moments. Confirm the exact regiochemistry using 2D-NOESY NMR and X-ray crystallography[3].

Synthesis_Workflow Step1 Reactants: 2,3-Diaminopyridine + Acetic Acid Step2 Cyclocondensation: Reflux, 12-24h (Thermodynamic Control) Step1->Step2 Step3 Core Scaffold: 2-Methyl-3H-imidazo[4,5-b]pyridine Step2->Step3 Dehydration (-2 H2O) Step4 Phase Transfer Catalysis (CTP): Alkyl Halide, Solid Base, PTC Step3->Step4 Deprotonation Step5 Regioisomer Isolation: N3 and N4 Alkylated Derivatives Step4->Step5 Electrophilic Attack

Fig 2: Synthetic workflow for core assembly and regioselective N-alkylation via CTP.

Antimicrobial Efficacy Profile

The antimicrobial activity of imidazo[4,5-b]pyridine derivatives is highly dependent on their substitution patterns and the target organism's cell wall architecture. In vitro testing (disk diffusion and broth microdilution) reveals a distinct preference for Gram-positive efficacy over Gram-negative.

Causality of Strain Sensitivity: Gram-positive bacteria (e.g., Bacillus cereus, Staphylococcus aureus) are significantly more sensitive to these compounds[2]. This is attributed to the absence of an outer lipopolysaccharide (LPS) membrane, allowing the lipophilic N-alkylated imidazopyridines to easily penetrate the thick peptidoglycan layer and access intracellular targets like DHFR. Conversely, Gram-negative bacteria (e.g., Escherichia coli) exhibit higher resistance due to robust efflux pump systems and the restrictive permeability of the LPS layer[3].

Quantitative Efficacy Data

The following table summarizes the comparative antimicrobial performance of various functionalized 2-methyl-3H-imidazo[4,5-b]pyridine derivatives synthesized via the protocols above, based on recent literature evaluations[5],[3],[6].

Compound ClassTarget Bacterial StrainGram StainMIC Range ( μ g/mL)Mechanistic Notes & Observations
Unsubstituted Core E. coliNegative> 128Poor membrane permeability; rapidly effluxed.
N3-Alkylated Analogs Bacillus cereusPositive16 - 32High sensitivity; optimal DHFR active site binding[3].
N4-Alkylated Analogs S. aureus (MRSA)Positive32 - 64Moderate activity; altered dipole moment affects uptake[2].
6-Bromo Substituted P. aeruginosaNegative64 - 128Halogenation increases lipophilicity, slightly improving Gram-negative entry[5].
Amidino-Substituted Enterococcus faecalisPositive8 - 16Strong broad-spectrum activity; potential DNA intercalation[6].

Conclusion

The 2-methyl-3H-imidazo[4,5-b]pyridine scaffold represents a highly tunable, synthetically accessible pharmacophore with proven antimicrobial properties. By utilizing thermodynamic cyclocondensation followed by kinetically controlled phase transfer catalysis (CTP), researchers can efficiently generate libraries of N3/N4 regioisomers. Current data strongly supports their development as targeted agents against Gram-positive pathogens via DHFR inhibition. Future drug development should focus on optimizing the lipophilicity-permeability balance to overcome Gram-negative efflux mechanisms.

References

  • Antimicrobial activity of some published imidazo[4,5-b]pyridine and imidazo [4,5-c]pyridine derivatives ResearchGate[Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study Elsevier Pure / MDPI[Link]

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity European Journal of Chemistry[Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study (Open Access) MDPI[Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines National Institutes of Health (PMC)[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride

Application Note: Synthesis and Characterization of 2-Methyl-3H-imidazo[4,5-b]pyridine Hydrochloride Executive Summary 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride (CAS: 1242338-95-9) is a highly versatile, privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Characterization of 2-Methyl-3H-imidazo[4,5-b]pyridine Hydrochloride

Executive Summary

2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride (CAS: 1242338-95-9) is a highly versatile, privileged heterocyclic scaffold widely utilized in modern drug discovery. This application note provides a comprehensive, self-validating protocol for the synthesis of this compound from 2,3-diaminopyridine. By detailing the mechanistic causality behind reagent selection, pH control, and salt formation, this guide ensures high-fidelity replication for researchers developing novel kinase inhibitors and targeted therapeutics.

Pharmacological Significance & Target Pathways

The imidazo[4,5-b]pyridine core is a bioisostere of purine, allowing it to competitively bind to the ATP-binding pocket of various kinases. Derivatives of 2-methyl-3H-imidazo[4,5-b]pyridine have demonstrated potent activity across multiple therapeutic areas:

  • Aurora Kinase Inhibitors: Critical for disrupting mitotic progression in oncology models, specifically targeting Aurora A, B, and C kinases[1].

  • PI3K Inhibitors: Thiazolopyrimidine and pyrazolopyrimidine derivatives utilizing this scaffold show high efficacy in modulating the PI3K/Akt signaling pathway, a major driver of cell survival and proliferation in cancers[2].

  • Tie-2 Kinase Inhibitors: Alkynylpyrimidine amide derivatives incorporating this core act as potent angiogenesis inhibitors, suppressing tumor vascularization[3].

BioPathway Receptor Receptor Tyrosine Kinase (e.g., FLT3 / Tie-2) PI3K PI3K Activation Receptor->PI3K Activates Akt Akt / mTOR Pathway (Cell Survival) PI3K->Akt Promotes Aurora Aurora Kinase A/B (Mitotic Progression) Mitosis Cell Division / Proliferation Aurora->Mitosis Drives Inhibitor Imidazo[4,5-b]pyridine Derivatives Inhibitor->Receptor Inhibits Inhibitor->PI3K Inhibits Inhibitor->Aurora Inhibits Apoptosis Apoptosis / Cell Cycle Arrest Inhibitor->Apoptosis Induces Akt->Mitosis

Pharmacological inhibition of kinase pathways by imidazo[4,5-b]pyridine derivatives.

Mechanistic Causality in Synthesis

The synthesis of 2-methyl-3H-imidazo[4,5-b]pyridine is achieved via the cyclocondensation of 2,3-diaminopyridine with acetic acid[3].

  • Regioselectivity & Nucleophilicity: 2,3-diaminopyridine possesses two primary amines. The 3-amino group is significantly more nucleophilic than the 2-amino group, which is deactivated via resonance with the adjacent electronegative pyridine nitrogen. Consequently, initial acylation occurs preferentially at the 3-position.

  • Cyclization & Dehydration: Following acylation, the elevated reaction temperature (refluxing acetic acid) drives the intramolecular nucleophilic attack of the 2-amino group onto the newly formed amide carbonyl. Subsequent dehydration yields the fused imidazole ring[4].

  • Tautomerism: In solution, rapid proton exchange occurs between the N1 and N3 atoms of the imidazole ring. Therefore, 2-methyl-3H-imidazo[4,5-b]pyridine and 2-methyl-1H-imidazo[4,5-b]pyridine are tautomeric equivalents, and the nomenclature is used interchangeably in literature.

  • Isoelectric Extraction: The free base is amphoteric (possessing a basic pyridine nitrogen and a weakly acidic imidazole NH). Neutralizing the reaction mixture to pH 7–8 ensures the molecule is in its neutral, un-ionized state, maximizing its partition coefficient into the organic extraction solvent.

  • Salt Formation: The free base is converted to its hydrochloride salt using anhydrous HCl. This protonates the most basic nitrogen, disrupting the crystal lattice energy of the free base and significantly enhancing aqueous solubility for downstream biological assays.

SyntheticWorkflow N1 2,3-Diaminopyridine + Acetic Acid N2 Reflux (100-120°C) 12-16 hours N1->N2 N3 In-process TLC Check (Complete consumption) N2->N3 N4 Cooling & Neutralization (Aq. NaOH to pH 7-8) N3->N4 N5 Extraction & Concentration (EtOAc / Vacuum) N4->N5 N6 2-Methyl-3H-imidazo[4,5-b]pyridine (Free Base) N5->N6 N7 Dissolution in EtOH + Anhydrous HCl N6->N7 N8 Precipitation & Filtration (Ice-bath cooling) N7->N8 N9 2-Methyl-3H-imidazo[4,5-b]pyridine Hydrochloride N8->N9

Synthetic workflow for 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride.

Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure synthetic integrity and prevent downstream failures.

Table 1: Reagent Quantities and Stoichiometry

ReagentMW ( g/mol )EquivalentsAmount (Scale Example)
2,3-Diaminopyridine109.131.01.00 g (9.16 mmol)
Glacial Acetic Acid60.05Solvent/Excess10.0 mL
Aqueous NaOH (2M)40.00To pH 7-8As needed
Anhydrous HCl (in EtOH)36.461.1 - 1.5~2.5 mL of 4M solution
Step 1: Cyclocondensation to Free Base
  • Initiation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,3-diaminopyridine (1.0 eq) in glacial acetic acid.

  • Reaction: Heat the mixture to reflux (approx. 115–120 °C) under an inert nitrogen atmosphere for 12–16 hours[4].

  • Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (DCM:MeOH 9:1). The highly polar 2,3-diaminopyridine starting material (which stains intensely with ninhydrin) must be completely consumed, replaced by a higher Rf​ , UV-active product spot.

  • Workup & pH Control: Cool the mixture to room temperature. Concentrate under reduced pressure to remove the majority of acetic acid. Carefully neutralize the residue with saturated aqueous NaHCO3 or 2M NaOH.

  • Validation Checkpoint 2 (pH): Use pH paper to confirm the aqueous layer is strictly between pH 7.0 and 8.0. Over-basification (>pH 10) will deprotonate the imidazole ring, causing product loss in the aqueous phase.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the crude 2-methyl-3H-imidazo[4,5-b]pyridine as a solid[3].

Step 2: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude free base in a minimum volume of anhydrous ethanol or diethyl ether.

  • Protonation: While stirring in an ice bath (0–5 °C), slowly introduce anhydrous HCl (either as a gas or a pre-titrated 4M solution in dioxane/ethanol) until the solution becomes distinctly acidic (pH ~2).

  • Validation Checkpoint 3 (Precipitation): A sudden, fine precipitate should form as the hydrochloride salt is insoluble in the cold organic solvent. If no precipitate forms, the solvent volume is too high; concentrate the solution slightly and cool again.

  • Isolation: Filter the precipitate under vacuum, wash with cold diethyl ether, and dry under high vacuum to afford 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride.

Table 2: Expected Yields and Physicochemical Properties

ParameterExpected Outcome
Appearance Off-white to pale brown solid
Molecular Formula C7H8ClN3
Molecular Weight 169.61 g/mol
Expected Yield 65% – 82%
TLC (Free Base) Rf​ ~ 0.4 (DCM:MeOH 9:1, UV active)
Solubility (HCl Salt) Soluble in Water, DMSO, Methanol

References

  • Castanedo, G. M., et al. "Thiazolopyrimidine PI3K inhibitor compounds and methods of use." US Patent 8,158,626 B2 (2012).
  • Cee, V. J., et al. "Alkynylpyrimidine Amide Derivatives as Potent, Selective, and Orally Active Inhibitors of Tie-2 Kinase." Journal of Medicinal Chemistry 50.4 (2007): 627-640. URL:[Link]

  • Bavetsias, V., et al. "Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases." Bioorganic & Medicinal Chemistry Letters 17.24 (2007): 6567-6571. URL:[Link]

Sources

Application

Application Note: Preclinical In Vivo Evaluation of 2-Methyl-3H-imidazo[4,5-b]pyridine Hydrochloride Derivatives

Executive Summary & Scientific Rationale The imidazo[4,5-b]pyridine scaffold is widely recognized as a "privileged structure" in modern medicinal chemistry[1]. Because its bicyclic core structurally mimics the purine rin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The imidazo[4,5-b]pyridine scaffold is widely recognized as a "privileged structure" in modern medicinal chemistry[1]. Because its bicyclic core structurally mimics the purine ring of adenosine triphosphate (ATP), it serves as a highly effective competitive antagonist at the hinge region of various kinases and receptors.

2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride (CAS: 1242338-95-9) [2] is a critical foundational building block used to synthesize advanced therapeutic candidates. By functionalizing this core, researchers have successfully developed potent dual FLT3/Aurora kinase inhibitors for Acute Myeloid Leukemia (AML)[3], Phosphodiesterase 10A (PDE10A) inhibitors[4], Bruton's tyrosine kinase (BTK) inhibitors for B-cell disorders[5], and Corticotropin-Releasing Factor-1 (CRF1) antagonists[6].

This application note provides drug development professionals with a self-validating, step-by-step protocol for formulating, dosing, and evaluating the pharmacokinetics (PK) and pharmacodynamics (PD) of imidazo[4,5-b]pyridine-derived compounds in in vivo animal models.

Physicochemical Properties & Formulation Strategy

The Causality of Salt Selection

When transitioning from in vitro screening to in vivo animal studies, poor aqueous solubility is a primary cause of low oral bioavailability. The hydrochloride salt form of 2-methyl-3H-imidazo[4,5-b]pyridine is specifically selected over the free base. Protonation of the pyridine nitrogen increases the molecule's dipole moment and lowers its crystal lattice energy, which drastically enhances solvation in aqueous gastrointestinal fluids.

Vehicle Formulation Protocol

To ensure consistent systemic exposure, the lipophilic functional groups often added to the imidazo[4,5-b]pyridine core require a specialized dosing vehicle.

  • Optimal Vehicle: 10% DMSO, 5% Tween 20, and 85% Saline (0.9% NaCl)[3].

  • Mechanistic Rationale: DMSO acts as a primary co-solvent to disrupt the crystalline structure of the synthesized derivative. Tween 20, a non-ionic surfactant, forms micelles that encapsulate the hydrophobic drug molecules, preventing sudden precipitation when the formulation is diluted in the aqueous environment of the bloodstream.

Standardized In Vivo Pharmacokinetic (PK) Protocol

The following methodology is optimized for evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of imidazo[4,5-b]pyridine derivatives in rodent models.

Phase A: Animal Dosing
  • Subject Selection: Utilize female Balb/C or CD-1 mice (8–10 weeks old)[3]. Fast the animals for 12 hours prior to oral dosing to eliminate food-effect variables on gastrointestinal absorption.

  • Intravenous (IV) Administration: Administer the compound at 1–2 mg/kg via the lateral tail vein. This establishes the baseline for 100% systemic bioavailability and calculates intrinsic clearance.

  • Oral (PO) Administration: Administer the compound at 5–10 mg/kg via oral gavage using a bulb-tipped gastric feeding needle.

Phase B: Serial Blood Sampling
  • Timepoints: Collect blood at 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 6 h, and 24 h post-dose[3]. Causality: This dense early sampling captures the Cmax​ (peak plasma concentration) accurately, while the 24-hour timepoint defines the terminal elimination half-life ( t1/2​ ).

  • Collection Method: Perform cardiac puncture (terminal) or submandibular bleeding (serial) into K2-EDTA coated tubes to prevent coagulation.

  • Plasma Isolation: Centrifuge samples immediately at 4,000 × g for 10 minutes at 4°C.

Phase C: LC-MS/MS Bioanalysis
  • Protein Precipitation: Transfer 100 μL of plasma to a microcentrifuge tube. Add 300 μL of cold methanol containing an internal standard (e.g., Olomoucine)[3]. Causality: A 3:1 organic-to-aqueous ratio effectively denatures plasma proteins while maintaining the solubility of the imidazo[4,5-b]pyridine derivative, preventing co-precipitation losses.

  • Extraction: Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes.

  • Quantification: Inject the supernatant into an LC-MS/MS system (e.g., Agilent 1290 UHPLC coupled to an AB Sciex 6500+ Triple Quadrupole). Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the parent mass of the synthesized derivative.

PK_Workflow A 1. Scaffold Functionalization (Imidazo[4,5-b]pyridine HCl) B 2. Vehicle Formulation (10% DMSO, 5% Tween 20, Saline) A->B C 3. In Vivo Dosing (IV and PO in Rodent Models) B->C D 4. Serial Blood Sampling (K2-EDTA Plasma Isolation) C->D E 5. LC-MS/MS Bioanalysis (Methanol Protein Precipitation) D->E F 6. PK Parameter Calculation (Clearance, Vd, Bioavailability) E->F

Figure 1: End-to-end workflow for the in vivo pharmacokinetic profiling of imidazo[4,5-b]pyridine derivatives.

In Vivo Pharmacodynamic (PD) Efficacy in Oncology

Imidazo[4,5-b]pyridine derivatives have shown profound efficacy in oncology, particularly as dual FLT3/Aurora kinase inhibitors for AML[3].

Tumor Xenograft Protocol
  • Inoculation: Inject 5×106 MV4-11 (FLT3-ITD positive) human leukemia cells subcutaneously into the right flank of immunocompromised mice (e.g., NOD/SCID)[3].

  • Randomization: Once tumors reach a palpable volume of 100–150 mm³, randomize mice into vehicle control and treatment groups (n=8 per group).

  • Dosing Regimen: Administer the imidazo[4,5-b]pyridine derivative orally (e.g., 15–30 mg/kg) once daily for 14–21 days.

  • Measurement: Measure tumor dimensions using digital calipers bi-weekly. Calculate tumor volume ( V ) using the formula: V=(length×width2)/2 .

MOA Scaffold Imidazo[4,5-b]pyridine Core ATP ATP Hinge Region Binding Scaffold->ATP Purine Mimicry Kinase Kinase Inhibition (Aurora A/B, FLT3, BTK) ATP->Kinase Competitive Antagonism Signaling Disruption of Oncogenic Signaling (Mitotic Arrest / B-Cell Depletion) Kinase->Signaling Target Engagement Efficacy In Vivo Tumor Regression Signaling->Efficacy Pharmacodynamic Effect

Figure 2: Mechanism of action for imidazo[4,5-b]pyridine-derived kinase inhibitors in oncology models.

Quantitative Data Presentation

The table below summarizes the in vivo pharmacokinetic parameters of representative imidazo[4,5-b]pyridine compounds optimized from the core scaffold, demonstrating the high oral bioavailability achievable with this pharmacophore.

Compound Class / TargetAnimal ModelRouteDose (mg/kg)Clearance (L/h/kg)Volume of Dist. ( Vd​ )Oral Bioavailability ( F% )Reference
Dual FLT3/Aurora Kinase (Cmpd 27e) Mouse (Balb/C)PO / IV5.02.883.3 L/kg100% [3]
Dual FLT3/Aurora Kinase (Cmpd 27e) Rat (Wistar)PO / IV5.00.271.79 L/kg79% [3]
PDE10A Inhibitor (Cmpd 4) RatPO10.00.53N/A>50% [4]
CRF1 Antagonist (Cmpd 16g) RatPO10.0ModerateLowHigh [6]

References

  • McIntyre, C. J., et al. (2012). "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia." Journal of Medicinal Chemistry, 55(22), 10074–10089. Available at:[Link]

  • Hu, E., et al. (2013). "Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A)." Journal of Medicinal Chemistry. Available at:[Link]

  • ResearchGate. (2025). "Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • He, L., et al. (2005). "Design and Synthesis of Tricyclic Imidazo[4,5-b]pyridin-2-ones as Corticotropin-Releasing Factor-1 Antagonists." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Method

Application Note &amp; Protocol: Copper-Catalyzed Synthesis of Imidazo[1,2-a]-N-Heterocycles

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Self-Validating Workflows, and Scalable Protocols Executive Summary & Strategic Context Imidazo[1...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Self-Validating Workflows, and Scalable Protocols

Executive Summary & Strategic Context

Imidazo[1,2-a]pyridines are privileged pharmacophores deeply embedded in medicinal chemistry, forming the core scaffold of blockbuster therapeutics such as the antiulcer agent zolimidine, and the sedatives zolpidem and alpidem[1]. Historically, synthesizing these N-heterocycles required the Tschitschibabin reaction, which relies on highly reactive, lachrymatory, and unstable α-haloketones.

To circumvent these toxicological and operational bottlenecks, copper-catalyzed aerobic oxidative coupling has emerged as a transformative green-chemistry alternative. By utilizing simple, unactivated ketones and 2-aminopyridines under an ambient air atmosphere, this methodology eliminates the need for pre-functionalized substrates[2]. As an Application Scientist, I have structured this guide to move beyond a simple "recipe." Instead, we will deconstruct the mechanistic causality of the copper-catalyzed tandem paradigm so you can rationally troubleshoot and scale your own libraries.

Mechanistic Causality: The Copper-Catalyzed Tandem Paradigm

The robustness of this protocol relies entirely on the unique redox flexibility of copper (Cu) and its ability to orchestrate a tandem imine formation followed by intramolecular oxidative C–H amination[3].

  • Causality of the Catalyst (Cu(OAc)₂): Copper(II) acetate is the optimal homogeneous catalyst. The acetate ligands are not merely counterions; they act as crucial internal bases that facilitate the initial condensation between the primary amine of 2-aminopyridine and the unactivated ketone to form an imine intermediate[2].

  • Causality of the Oxidant (Ambient Air/O₂): The reaction is completely suppressed in an inert argon atmosphere. Once the Cu(II) center coordinates to the imine nitrogen, molecular oxygen acts as the terminal oxidant to generate a highly electrophilic Cu(III) intermediate. This high-valent species drives the intramolecular C(sp²)–H bond amination, closing the imidazole ring[4]. Subsequent reductive elimination yields the final imidazo[1,2-a]pyridine and a Cu(I) species, which is rapidly reoxidized to Cu(II) by ambient air[4].

Mechanism Start 2-Aminopyridine + Ketone Imine Imine Intermediate Start->Imine Condensation CuCoord Cu(II)-N Adduct Imine->CuCoord Cu(II) Catalyst CuOx Cu(III) Intermediate (Oxidation) CuCoord->CuOx O2 Oxidation Cyclization Intramolecular C-H Amination (Cyclization) CuOx->Cyclization C-N Bond Formation Product Imidazo[1,2-a]pyridine + Cu(I) Cyclization->Product Reductive Elimination Reox Cu(I) -> Cu(II) (O2 / Air) Product->Reox Catalyst Regeneration Reox->CuCoord Active Cu(II)

Fig 1: Catalytic cycle of Cu-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines.

Self-Validating Experimental Design

A robust protocol must be a self-validating system. When executing this synthesis, rely on the following built-in checkpoints to verify mechanistic progression:

  • Visual Redox Indicators: Upon addition of Cu(OAc)₂, the solution will exhibit a distinct deep blue/green color characteristic of Cu(II) coordination. As the reaction reaches the reflux temperature and the Cu(I)/Cu(II) catalytic cycle initiates, the mixture will transition to a dark brown/black suspension. Troubleshooting: If the solution remains bright blue after 2 hours of heating, the imine condensation has stalled, likely due to wet solvent or inactive catalyst.

  • Chromatographic Metrics: 2-aminopyridines are highly polar and easily visualized under short-wave UV (254 nm). The primary metric for reaction completion is the total consumption of the 2-aminopyridine spot on TLC (Thin Layer Chromatography), rather than the disappearance of the ketone.

Standardized Methodologies

Gram-Scale Synthesis of Zolimidine (Model Protocol)

This protocol is adapted from the optimized conditions established by Bagdi et al. for the direct, one-step synthesis of the pharmaceutical zolimidine[2].

Workflow Prep 1. Reagent Mixing (Aminopyridine + Ketone) Cat 2. Cu Catalyst Addition (Cu(OAc)2, Solvent) Prep->Cat React 3. Aerobic Oxidation (100°C, Air, 12h) Cat->React Workup 4. Quench & Extract (EtOAc / H2O) React->Workup Purify 5. Chromatography (Silica Gel) Workup->Purify

Fig 2: Step-by-step experimental workflow for the gram-scale synthesis of Zolimidine.

Reagents Required:

  • 2-Amino-5-methylpyridine (10.0 mmol)

  • 4-(Methylsulfonyl)acetophenone (12.0 mmol, 1.2 equiv)

  • Copper(II) acetate, Cu(OAc)₂ (10 mol%, 1.0 mmol)

  • Solvent: N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Procedure:

  • Initiation: In a 100 mL round-bottom flask, dissolve 2-amino-5-methylpyridine and 4-(methylsulfonyl)acetophenone in 20 mL of DMF.

  • Catalyst Addition: Add Cu(OAc)₂ (10 mol%) to the stirring solution. Crucial: Do not purge the flask with nitrogen or argon. Ambient air must be allowed to diffuse into the reaction mixture to serve as the terminal oxidant[2].

  • Thermal Activation: Equip the flask with a reflux condenser (left open to the atmosphere at the top) and heat the mixture to 100 °C in a pre-equilibrated oil bath.

  • Monitoring: Stir vigorously for 12–16 hours. Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1).

  • Quenching & Workup: Once the amine is consumed, cool the mixture to room temperature. Dilute with distilled water (50 mL) to quench, and extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing: Wash the combined organic layers thoroughly with brine (3 × 20 mL) to remove residual DMF and copper salts. Dry the organic phase over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify the crude dark residue via silica gel column chromatography (using a gradient of Hexane to EtOAc) to afford pure zolimidine as a solid.

Heterogeneous Catalyst Alternative

For late-stage drug development where residual heavy metals (copper toxicity) are a strict regulatory concern, a heterogeneous system can be utilized. Using a CuCl₂/nano-TiO₂ catalyst (0.8 mol% Cu loading) in toluene at 110 °C allows for the catalyst to be recovered via simple centrifugation post-reaction, maintaining yields while dropping residual copper in the API to sub-ppm levels[1].

Quantitative Data & Optimization Metrics

The table below summarizes the control experiments that validate the causality of the chosen reagents. The data clearly demonstrates that both the Cu catalyst and the aerobic oxidant are absolute requirements for the C-H amination pathway to proceed[2].

EntryCatalyst (mol%)OxidantSolventTemp (°C)Isolated Yield (%)Mechanistic Implication
1NoneAirDMF1000Proves background auto-oxidation does not occur.
2Cu(OAc)₂ (10)None (Argon)DMF100TraceProves O₂ is the mandatory terminal oxidant.
3 Cu(OAc)₂ (10) Air DMF 100 88 Optimal conditions for tandem cyclization.
4CuI (10)AirDMF10075Cu(I) is viable but requires longer in-situ oxidation.
5Cu(OAc)₂ (10)AirToluene10045Polar aprotic solvents (DMF) stabilize the Cu(III) intermediate better.

References

  • Bagdi, A.K., Rahman, M., Santra, S., Majee, A. and Hajra, A. (2013). "Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines through Tandem Imine Formation-Oxidative Cyclization under Ambient Air: One-Step Synthesis of Zolimidine on a Gram-Scale." Advanced Synthesis & Catalysis, 355, 1741-1747. URL:[Link]

  • Geng, X., et al. (2014). "Heterogeneously copper-catalyzed oxidative synthesis of imidazo[1,2-a]pyridines using 2-aminopyridines and ketones under ligand- and additive-free conditions." RSC Advances, 4, 26731-26735. URL:[Link]

  • Chen, et al. (2015). "C-H amination in the synthesis of N-heterocycles." Research and Reports in Chemistry, Dove Medical Press. URL:[Link]

Sources

Application

Application Note: High-Efficiency Zinc Triflate-Catalyzed Synthesis of 2-Substituted 1H-Imidazo[4,5-c]pyridine Derivatives

Audience: Research Chemists, Process Scientists, and Drug Development Professionals Focus: Green Chemistry, Heterocyclic Synthesis, Catalysis Optimization Executive Summary & Scientific Rationale The imidazo[4,5-c]pyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Research Chemists, Process Scientists, and Drug Development Professionals Focus: Green Chemistry, Heterocyclic Synthesis, Catalysis Optimization

Executive Summary & Scientific Rationale

The imidazo[4,5-c]pyridine nucleus is a highly privileged pharmacophore in medicinal chemistry, frequently utilized as a core scaffold for antiviral, anticancer, and inotropic agents[1]. Despite its biological significance, traditional synthetic routes to construct this bicyclic system are notoriously harsh. Classical methods typically require prolonged heating at temperatures exceeding 150 °C and rely on highly toxic, corrosive dehydrating reagents such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or trimethylsilyl chloride (TMS-Cl)[1]. Furthermore, these historical routes often demand a cumbersome two-step process: isolation of an intermediate Schiff base followed by a separate dehydrogenative cyclization step[1].

To overcome these bottlenecks, modern catalytic strategies have shifted toward mild Lewis acid catalysis. As a Senior Application Scientist, I highly recommend the use of Zinc(II) trifluoromethanesulfonate [Zn(OTf)₂] for this transformation. Zn(OTf)₂ is a commercially available, relatively inexpensive, and exceptionally water-tolerant Lewis acid[1]. This water tolerance is the critical causal factor that allows the reaction to proceed as a one-pot condensation; the water generated during the imine formation does not deactivate the zinc catalyst, enabling continuous electrophilic activation of the aldehyde[1].

Mechanistic Insights: The Causality of the Catalytic Cycle

Understanding the reaction mechanism is essential for troubleshooting and optimizing the protocol for novel substrates. The synthesis of 2-substituted 1H-imidazo[4,5-c]pyridines via Zn(OTf)₂ catalysis operates through a self-validating cascade:

  • Lewis Acid Activation: Zn(OTf)₂ coordinates to the carbonyl oxygen of the substituted aryl aldehyde. This coordination dramatically increases the electrophilicity of the carbonyl carbon[1].

  • Nucleophilic Attack & Schiff Base Formation: The more nucleophilic amine group of 3,4-diaminopyridine attacks the activated carbonyl. Subsequent elimination of a water molecule yields a Schiff base (imine) intermediate[1].

  • Intramolecular Cyclization: The adjacent, unreacted amine group on the pyridine ring acts as an internal nucleophile, attacking the imine carbon to form a cyclic imidazoline-type intermediate[1].

  • Aromatization: The system undergoes spontaneous dehydrogenation (often driven by the thermodynamic stability of the resulting aromatic system and ambient oxidative conditions) to yield the fully aromatic 1H-imidazo[4,5-c]pyridine core[1].

Mechanism A 3,4-Diaminopyridine + Aldehyde B Zn(OTf)₂ Coordination (Lewis Acid Activation) A->B MeOH, Reflux C Schiff Base Intermediate B->C - H₂O D Intramolecular Cyclization C->D Nucleophilic Attack E 1H-Imidazo[4,5-c]pyridine Derivative D->E Dehydrogenation

Mechanistic pathway of Zn(OTf)₂-catalyzed 1H-imidazo[4,5-c]pyridine synthesis.

Reaction Scope and Quantitative Data

The Zn(OTf)₂-catalyzed protocol demonstrates exceptional functional group tolerance. The electronic nature of the aldehyde substituent minimally impacts the overall success of the reaction, though strongly electron-withdrawing groups (EWGs) tend to marginally accelerate the initial Schiff base formation by increasing the electrophilicity of the carbonyl.

Table 1: Yield Optimization for Various Aryl Aldehydes [2] Reaction Conditions: 3,4-diaminopyridine (1 mmol), substituted aldehyde (1.2 mmol), Zn(OTf)₂ (30 mol%), Methanol (10 mL), Reflux, 12 h.

Aldehyde SubstituentElectronic NatureYield (%)Application Note / Observation
4-Nitro Strong EWG92Highest yield; highly activated carbonyl.
3-Nitro Strong EWG90Excellent conversion; meta-position tolerated.
4-Methoxy Strong EDG88High yield; proves tolerance to electron-rich systems.
4-Methyl Weak EDG86Clean conversion; minimal side products.
4-Chloro Halogenated85Good yield; preserves halogen for cross-coupling.
2-Chloro Sterically Hindered82Slight yield drop due to ortho-steric clash.
2-Nitro Sterically Hindered80Lowest yield in series, but still highly efficient.

Standard Operating Protocol (SOP)

This protocol is designed as a self-validating system. The visual cues (solubility changes, TLC spot disappearance) serve as built-in quality control checkpoints.

Reagents and Equipment
  • 3,4-Diaminopyridine (1.0 mmol, limiting reagent)

  • Substituted Aryl Aldehyde (1.2 mmol, 1.2 equiv.)

  • Zinc Trifluoromethanesulfonate[Zn(OTf)₂] (30 mol%)

  • Methanol (MeOH) (Analytical Grade, 10 mL)

  • 50 mL round-bottom flask, reflux condenser, magnetic stirrer, and oil bath.

Step-by-Step Methodology
  • Reaction Assembly: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-diaminopyridine (1.0 mmol) and the selected substituted aryl aldehyde (1.2 mmol)[1].

  • Solvent & Catalyst Addition: Suspend the solid reactants in 10 mL of methanol. Add Zn(OTf)₂ (30 mol%) in a single portion[1].

    • Expert Insight: While Zn(OTf)₂ is water-tolerant during the catalytic cycle, it is highly hygroscopic in its pure solid form. Weigh and transfer the catalyst rapidly to ensure accurate molar loading. Methanol is the optimal solvent here, outperforming ethanol, THF, or DMF due to its ideal boiling point and solubilizing properties for the polar intermediates[3].

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C) with continuous stirring for 12 hours[1].

  • Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC).

    • Expert Insight: The original literature reports using MeOH:DCM (9:1)[1]. However, standard silica TLC for highly polar imidazopyridines often resolves better at a 1:9 (MeOH:DCM) ratio[4]. Validate your specific derivative's Rf value using both systems. The complete disappearance of the 3,4-diaminopyridine baseline spot confirms reaction completion.

  • Workup: Remove the flask from the heat source and allow it to cool to room temperature. Concentrate the crude reaction mixture under reduced pressure using a rotary evaporator to completely remove the methanol[1].

  • Purification: The crude residue can typically be purified by direct recrystallization from hot ethanol or water, yielding analytically pure compounds[1]. For complex or oily derivatives, utilize silica gel column chromatography (eluting with a gradient of MeOH in DCM).

Workflow S1 Step 1: Reaction Setup 3,4-DAP (1 mmol) + Aldehyde (1.2 mmol) + Zn(OTf)₂ (30 mol%) in MeOH (10 mL) S2 Step 2: Reflux & Monitor Stir at reflux (65°C) for 12h Monitor via TLC (MeOH:DCM) S1->S2 S3 Step 3: Workup Cool to RT Concentrate under vacuum S2->S3 S4 Step 4: Purification Recrystallization (EtOH) or Column Chromatography S3->S4

Step-by-step experimental workflow for the one-pot synthesis.

References

  • Srinivasulu R, Ravi Kumar K, Satyanarayana PVV, Hari Babu B. (2014). "Synthesis of 2-Substituted-1H-Imidazo[4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate." JSM Chem 2(1): 1009.[Link]

  • Gianatassio, R. L. (2015). "A thesis presented by Ryan L. Gianatassio To The Scripps Research Institute Graduate Program." Baran Lab. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride

Welcome to the technical support center for the synthesis of 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions to optimize your synthetic outcomes. Our focus is on practical, field-proven insights to enhance yield, purity, and scalability.

I. Synthesis Overview: The Phillips Condensation

The most common and direct route to synthesizing 2-Methyl-3H-imidazo[4,5-b]pyridine is the Phillips condensation reaction. This involves the cyclocondensation of 2,3-diaminopyridine with acetic acid. The resulting imidazopyridine is then treated with hydrochloric acid to yield the hydrochloride salt.

Reaction Scheme:

Synthesis_Scheme reactant1 2,3-Diaminopyridine plus + reactant1->plus reactant2 Acetic Acid intermediate 2-Methyl-3H-imidazo[4,5-b]pyridine reactant2->intermediate Heat (Reflux) -2H2O plus->reactant2 plus2 + intermediate->plus2 product 2-Methyl-3H-imidazo[4,5-b]pyridine Hydrochloride hcl HCl hcl->product plus2->hcl

Caption: General synthesis of 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for maximizing the yield in the initial condensation step?

A1: The most critical parameter is the effective removal of water formed during the cyclization.[1] The condensation of 2,3-diaminopyridine with acetic acid is a reversible reaction. According to Le Chatelier's principle, removing a product (in this case, water) will drive the equilibrium towards the formation of the desired imidazopyridine.

Strategies for Water Removal:

  • Azeotropic Distillation: Using a Dean-Stark trap with a suitable solvent (e.g., toluene, xylene) is highly effective for reactions conducted at high temperatures.[1]

  • High Boiling Point Solvents/Reagents: Using a high-boiling solvent or an excess of a reagent that can also act as a dehydrating agent, such as polyphosphoric acid (PPA), can be very effective.[2] Microwave-assisted synthesis in the presence of silica gel has also been shown to give good yields.[2]

Q2: I am observing a significant amount of unreacted 2,3-diaminopyridine. What are the likely causes?

A2: Incomplete reaction is a common issue and can stem from several factors:

  • Insufficient Reaction Time or Temperature: The cyclization often requires significant thermal energy to overcome the activation barrier.[1] Consider increasing the reflux time or using a higher boiling point solvent.

  • Sub-optimal pH: While the reaction is typically conducted in an acidic medium (acetic acid), the pH can still be a critical factor.[1] The protonation state of the diamine affects its nucleophilicity.

  • Inefficient Water Removal: As mentioned in Q1, the presence of water can inhibit the forward reaction.[1]

Q3: My final product is off-color, and I suspect impurities. What are the common side products?

A3: Side reactions can lead to colored impurities and reduce the overall yield. Common side products include:

  • N-oxides: The pyridine nitrogen is susceptible to oxidation, especially if oxidative conditions are inadvertently introduced.[1]

  • Incomplete Cyclization Products: Stable intermediates may be isolated if the reaction does not go to completion.[1]

  • Polymerization/Degradation Products: At high temperatures, starting materials and the product can degrade or polymerize, leading to tar-like substances.

Q4: How can I improve the purity of my final hydrochloride salt?

A4: Purification of the hydrochloride salt is crucial for obtaining a high-quality product.

  • Recrystallization: This is the most effective method for purifying the final salt. A suitable solvent system (e.g., ethanol/ether, methanol/isopropanol) should be chosen to ensure the salt is soluble at high temperatures and sparingly soluble at low temperatures.

  • Charcoal Treatment: If colored impurities are present, treating the solution of the free base with activated charcoal before salt formation can help decolorize it.

  • Control of pH during Precipitation: When forming the hydrochloride salt, slow addition of concentrated HCl to a solution of the free base in a suitable solvent (like isopropanol or ethanol) and careful control of the final pH can lead to a cleaner precipitation.[3]

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis.

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of Crude Product 1. Incomplete reaction.[1] 2. Sub-optimal reaction conditions. 3. Side reactions consuming starting materials.[1]1. Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS. 2. If using acetic acid, ensure it is in sufficient excess to act as both reactant and solvent. Consider using a dehydrating agent like polyphosphoric acid (PPA).[2] 3. Ensure an inert atmosphere (e.g., nitrogen or argon) if starting materials are air-sensitive.
Formation of a Tar-like Residue 1. Reaction temperature is too high. 2. Presence of impurities in starting materials.1. Reduce the reaction temperature and extend the reaction time. 2. Ensure the purity of 2,3-diaminopyridine and acetic acid. Recrystallize or distill starting materials if necessary.
Difficulty in Isolating the Free Base 1. Product is highly soluble in the work-up solvent. 2. Emulsion formation during extraction.1. After neutralizing the reaction mixture, use a different extraction solvent. Multiple extractions with a smaller volume of solvent are more effective than a single extraction with a large volume. 2. Add a saturated brine solution to break up emulsions.
Low Yield of Hydrochloride Salt 1. Incomplete precipitation. 2. Product loss during washing.1. Cool the precipitation mixture to 0-4 °C for an extended period. Add a less polar co-solvent (e.g., diethyl ether) to induce further precipitation. 2. Wash the filtered salt with a cold, non-polar solvent in which the salt is insoluble.
Product Fails Purity Specifications (e.g., NMR, LC-MS) 1. Inefficient purification of the free base. 2. Co-precipitation of impurities with the hydrochloride salt.1. Purify the crude free base by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes, or a more polar system if required) before salt formation. 2. Recrystallize the hydrochloride salt from a suitable solvent system.
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-3H-imidazo[4,5-b]pyridine
  • To a round-bottom flask equipped with a reflux condenser, add 2,3-diaminopyridine (1.0 eq).

  • Add glacial acetic acid (5-10 eq).

  • Heat the reaction mixture to reflux (typically 120-130 °C) for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the cooled mixture into an ice-cold solution of concentrated ammonium hydroxide to neutralize the excess acetic acid (caution: exothermic). Adjust the pH to ~8-9.

  • The crude product will precipitate out. Filter the solid, wash with cold water, and dry under vacuum.

Protocol 2: Formation of the Hydrochloride Salt
  • Dissolve the crude 2-Methyl-3H-imidazo[4,5-b]pyridine in a minimal amount of a suitable alcohol (e.g., isopropanol or ethanol).

  • Cool the solution in an ice bath.

  • Slowly add concentrated hydrochloric acid (1.1 eq) dropwise with stirring.

  • The hydrochloride salt will precipitate. Continue stirring in the ice bath for 30 minutes.

  • Filter the solid, wash with a small amount of cold isopropanol, followed by diethyl ether.

  • Dry the product under vacuum to obtain 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride.

Troubleshooting Logic Flow

Troubleshooting_Flow start Low Yield or Purity Issue check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete complete Reaction Complete check_reaction->complete increase_params Increase Time/Temp Consider Dehydrating Agent incomplete->increase_params Yes check_workup Review Work-up & Purification incomplete->check_workup No complete->check_workup increase_params->check_reaction workup_issue Work-up/Purification Issue check_workup->workup_issue purify_base Purify Free Base (Column Chromatography) workup_issue->purify_base Impure Free Base recrystallize_salt Recrystallize HCl Salt workup_issue->recrystallize_salt Impure Salt final_product High Purity Product purify_base->final_product recrystallize_salt->final_product

Caption: A logical workflow for troubleshooting common synthesis issues.

IV. References

  • Gomha, S. M., & Abdel-aziz, H. M. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. Retrieved from [Link]

  • Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-parasitic agents. Arkivoc, 2023(vii), 202312124. Retrieved from [Link]

  • Sharma, V., et al. (2018). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances, 8(63), 36243-36270. Retrieved from [Link]

  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014. Retrieved from [Link]

  • Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting 2-Methyl-3H-imidazo[4,5-b]pyridine Hydrochloride Resistance in in vitro Models

Welcome to the Technical Support Center. 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride (2-MI-HCl) is a potent heteroaromatic compound widely utilized in oncology research as a targeted kinase inhibitor ().

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride (2-MI-HCl) is a potent heteroaromatic compound widely utilized in oncology research as a targeted kinase inhibitor (). While imidazo[4,5-b]pyridines show remarkable efficacy in suppressing tumor proliferation, prolonged exposure often leads to acquired resistance.

This guide provides comprehensive, self-validating protocols to help drug development professionals identify, troubleshoot, and overcome resistance mechanisms in experimental models.

Part 1: Diagnostic Workflows for Resistance Characterization

Q: My cancer cell lines are showing a significant right-shift in IC50 for 2-MI-HCl after 6 weeks of passaging. How do I systematically determine the mechanism of resistance?

A: Resistance to imidazo[4,5-b]pyridine derivatives typically emerges via three distinct evolutionary bottlenecks: drug efflux, compensatory signaling bypass, or target mutation. To establish causality, do not guess—run the following self-validating diagnostic workflows.

Protocol 1: Efflux Pump Assessment (Rhodamine 123 Accumulation Assay)

Rationale & Causality: Imidazo[4,5-b]pyridines have a complex relationship with ATP-binding cassette (ABC) transporters. While some derivatives act as multidrug resistance (MDR) reversers by inhibiting ABCB1 (P-glycoprotein) (), prolonged exposure to 2-MI-HCl can paradoxically induce the overexpression of these same efflux pumps. This reduces the intracellular drug concentration below the therapeutic threshold required for kinase inhibition.

Step-by-Step Methodology:

  • Preparation: Seed parental (PAR) and resistant (RES) cells at 5×105 cells/well in a 6-well plate and incubate overnight.

  • Substrate Loading: Incubate cells with 5 μM Rhodamine 123 (a fluorescent substrate specific for ABCB1) for 30 minutes at 37°C in the dark.

  • Arrest Efflux: Wash the cells twice with ice-cold PBS to immediately halt active transport mechanisms.

  • Acquisition: Trypsinize and resuspend cells in cold FACS buffer. Analyze via flow cytometry using the FL1 channel (530/30 nm bandpass filter).

  • Self-Validating Step: A significant decrease in median fluorescence intensity (MFI) in the RES line compared to the PAR line confirms active ABCB1-mediated efflux. If MFI is equal, rule out efflux and proceed to Protocol 2.

Protocol 2: Phosphoproteomic Profiling for Compensatory Bypass

Rationale & Causality: If efflux is ruled out, the cells have likely rewired their survival signaling. Because 2-MI-HCl inhibits specific proliferative kinase cascades, cancer cells often compensate by hyperactivating parallel pathways (e.g., PI3K/AKT) to bypass the targeted node and evade apoptosis.

Step-by-Step Methodology:

  • Treatment: Treat PAR and RES cells with the established IC50 dose of 2-MI-HCl for 2, 6, and 24 hours.

  • Lysis: Wash with cold PBS and lyse cells in RIPA buffer heavily supplemented with protease and phosphatase inhibitors (critical to preserve phosphorylation states).

  • Immunoblotting: Perform Western blotting targeting p-AKT (Ser473), p-ERK1/2, and the primary target's downstream effectors.

  • Self-Validating Step: Sustained or increased phosphorylation of AKT or ERK in the RES line during 2-MI-HCl treatment—while the primary target remains inhibited—validates a compensatory bypass mechanism.

Part 2: Troubleshooting & Overcoming Resistance (FAQs)

Q: I confirmed ABCB1 (P-gp) overexpression in my resistant line via Protocol 1. How can I sensitize them back to 2-MI-HCl?

A: You must co-administer an established ABCB1 inhibitor to restore the intracellular concentration of 2-MI-HCl.

  • Actionable Strategy: Co-treat the resistant cells with 2-MI-HCl and 2–5 μM of Verapamil or Tariquidar.

  • Causality: Verapamil competitively binds the drug-binding pocket of ABCB1. By saturating the pump, 2-MI-HCl is no longer extruded, allowing it to reach its intracellular kinase targets and successfully trigger apoptosis.

Q: My cells do not overexpress efflux pumps, but Protocol 2 revealed hyperactivation of the PI3K/AKT pathway during 2-MI-HCl treatment. What is the best combination strategy?

A: This is a classic compensatory bypass. The inhibition of the primary target by 2-MI-HCl has removed negative feedback on receptor tyrosine kinases (RTKs), leading to PI3K/AKT activation.

  • Actionable Strategy: Implement a synergistic combination assay using the Chou-Talalay method. Combine 2-MI-HCl with a selective PI3K inhibitor (e.g., Alpelisib).

  • Step-by-Step Methodology:

    • Set up a 96-well plate with a checkerboard matrix of 2-MI-HCl (0.1x to 10x IC50) and Alpelisib (0.1x to 10x IC50).

    • Assess cell viability at 72 hours using an MTT or CellTiter-Glo assay.

    • Calculate the Combination Index (CI) using CompuSyn software.

  • Self-Validating Step: A calculated CI < 1.0 indicates true synergy, validating that blocking the bypass pathway successfully restores sensitivity to 2-MI-HCl.

Q: What if the resistance is due to a target kinase mutation altering the ATP binding pocket?

A: If targeted sequencing reveals a gatekeeper mutation in the primary kinase target, standard 2-MI-HCl will no longer bind effectively due to steric hindrance.

  • Actionable Strategy: You must pivot to a structurally modified imidazo[4,5-b]pyridine derivative. Recent Structure-Activity Relationship (SAR) studies emphasize that modifying the carbon side chain or introducing a methoxy group on the benzene ring can overcome steric clashes in mutated binding pockets, restoring cytotoxic potential ().

Part 3: Quantitative Data Summary

Use the following table to benchmark your experimental results and select the appropriate intervention strategy based on the identified resistance phenotype.

Resistance PhenotypeDiagnostic AssayPrimary MarkerIntervention StrategyExpected IC50 Shift (Post-Intervention)
Drug Efflux (ABCB1) Rhodamine 123 AccumulationDecreased FL1 FluorescenceCo-treatment with Verapamil (2-5 μM)5 to 10-fold reduction (Sensitization)
Compensatory Bypass Phosphoproteomic ProfilingElevated p-AKT (Ser473)Co-treatment with PI3K InhibitorSynergy (Combination Index < 1.0)
Target Mutation Kinase Domain SequencingGatekeeper Mutation (e.g., T315I)Structural analog substitutionRestoration to baseline IC50

Part 4: Pathway Visualization

The following diagram maps the logical relationships between 2-MI-HCl action, the emergence of resistance mechanisms, and targeted intervention points.

G Drug 2-MI-HCl (Kinase Inhibitor) Target Primary Kinase Target Drug->Target Inhibits Bypass Compensatory Bypass (PI3K/AKT Pathway) Drug->Bypass Triggers Activation Apoptosis Cancer Cell Apoptosis Target->Apoptosis Induces Efflux ABC Transporter (ABCB1/P-gp) Efflux Efflux->Drug Reduces Intracellular Concentration Mutation Gatekeeper Mutation (ATP Pocket) Mutation->Target Prevents Drug Binding Bypass->Apoptosis Blocks Apoptosis EffluxInhibitor Efflux Inhibitor (e.g., Verapamil) EffluxInhibitor->Efflux Blocks PI3KInhibitor PI3K Inhibitor (e.g., Alpelisib) PI3KInhibitor->Bypass Blocks

Mechanisms of 2-MI-HCl resistance and targeted intervention strategies.

References

  • Misbahi, H., et al. "In Vitro Evaluation of the Multidrug Resistance Reversing Activity of Novel Imidazo[4,5-b]pyridine Derivatives." Anticancer Research, 2018.[Link]

  • Bhat, S., et al. "Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents." European Journal of Medicinal Chemistry, 2015.[Link]

  • Jarmoni, K., et al. "Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties." Anti-Infectives and Infectious Diseases, 2024.[Link]

Troubleshooting

Off-target effects of 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride

Welcome to the Technical Support Center for Heterocyclic Scaffold Optimization . This resource is designed for medicinal chemists, assay biologists, and drug development professionals working with 2-Methyl-3H-imidazo[4,5...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Scaffold Optimization . This resource is designed for medicinal chemists, assay biologists, and drug development professionals working with 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride (CAS: 1242338-95-9)[1] and its derivatives.

As a privileged pharmacophore, this building block is widely utilized in the synthesis of kinase inhibitors (e.g., BTK, FLT3, Aurora) and GPCR antagonists[2][3][4]. However, its inherent structural mimicry of the ATP adenine ring often leads to significant kinome promiscuity and non-kinase off-target liabilities. This guide provides mechanistic insights, quantitative data, and self-validating protocols to help you troubleshoot and mitigate these off-target effects.

Frequently Asked Questions (FAQs): Mechanistic Causality

Q: Why do derivatives of the 2-Methyl-3H-imidazo[4,5-b]pyridine core exhibit high kinome promiscuity? A: The imidazo[4,5-b]pyridine core acts as a classic ATP-competitive hinge-binding motif. The nitrogen atoms within the imidazole and pyridine rings form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., the Met477 residue in Bruton's tyrosine kinase, BTK)[3]. Because the ATP-binding pocket is highly conserved across the human kinome, compounds lacking sufficient steric bulk or specific gatekeeper-targeting functional groups will indiscriminately bind to multiple kinases[2].

Q: What are the primary off-target kinases I should monitor during lead optimization? A: When utilizing this scaffold—particularly in the development of dual FLT3/Aurora kinase inhibitors—significant off-target inhibition is frequently observed for FLT1, JAK2, RET, and PDGFRB [2][5]. These kinases share structural homologies in their hinge and DFG-motif regions that readily accommodate the planar imidazo-pyridine system.

Q: Are there non-kinase off-target liabilities associated with this scaffold? A: Yes. Early-stage imidazo[4,5-b]pyridine derivatives have demonstrated off-target binding to the hERG potassium channel , with IC50 values often hovering around 3.0 μM[2]. This presents a severe risk for QT prolongation and cardiotoxicity. Furthermore, the scaffold has been successfully utilized to target GPCRs, such as in the development of CCR5 antagonists[4], highlighting its broad pharmacological reach and the necessity for rigorous counter-screening.

Quantitative Off-Target Profiling Data

To benchmark your internal assays, refer to the off-target inhibition profile of a representative, well-characterized imidazo[4,5-b]pyridine derivative (Compound 27e/Compound 6 series)[2][5].

TargetTarget ClassActivity at 1 μM (IC50 / Kd / % Control)Clinical / Phenotypic Implication
FLT3 / Aurora Primary TargetKd = 6.2 nM / 7.5 nMIntended anti-leukemic efficacy
FLT1 Off-Target Kinase0.3% control remainingUnintended angiogenesis disruption
JAK2 Off-Target Kinase1.3% control remainingImmunosuppression / Hematological toxicity
RET Off-Target Kinase1.8% control remainingGastrointestinal / Neurological side effects
hERG Off-Target Ion ChannelIC50 ~ 3.0 μMQT prolongation / Cardiotoxicity risk

Troubleshooting Guide: Mitigating Off-Target Toxicity

Issue 1: High background toxicity in cellular assays despite low target expression.

  • Root Cause: The cellular toxicity is likely driven by off-target kinase inhibition (e.g., JAK2, PDGFRB) or hERG channel blockade, rather than on-target pharmacology.

  • Resolution: Execute a kinome-wide selectivity screen (Protocol A) followed by an automated hERG patch-clamp assay (Protocol B) to isolate the liability.

Issue 2: Compound exhibits poor selectivity between closely related kinases (e.g., BTK vs. EGFR).

  • Root Cause: The 2-methyl group on the imidazole ring[6] may not provide sufficient steric clash against the gatekeeper residue, or the solvent-exposed regions are under-utilized.

  • Resolution: Substitute the 2-position or the A/B rings with bulkier groups (e.g., morpholinomethyl or 2,4-dihydroxyphenyl) to exploit specific gatekeeper residues like Thr474 in BTK, shifting the binding mode to a more selective noncovalent interaction[3].

Workflow Start Observe Unexplained Cellular Toxicity Screen Conduct Kinome Profiling (e.g., KINOMEscan) Start->Screen Decision Is Kinome Promiscuity > 5% of panel? Screen->Decision OptHinge Modify Imidazo[4,5-b]pyridine Core (Target Gatekeeper Residues) Decision->OptHinge Yes CheckHERG Evaluate Non-Kinase Targets (hERG Patch-Clamp, CYP450) Decision->CheckHERG No OptPhysChem Optimize Physicochemical Properties (Reduce Lipophilicity/pKa) CheckHERG->OptPhysChem

Workflow for identifying and mitigating off-target effects of imidazo[4,5-b]pyridine derivatives.

Self-Validating Experimental Protocols

Protocol A: Kinome-Wide Selectivity Profiling (Competitive Binding Assay)

This protocol utilizes a DNA-tagged kinase library to quantify the thermodynamic binding affinity of your derivative across the kinome, identifying off-target liabilities like JAK2 or RET.

  • Step 1: Reagent Preparation & Control Setup

    • Action: Prepare your imidazo[4,5-b]pyridine derivative at 1 μM and 10 μM in 100% DMSO.

    • Validation/Control Check: Include Staurosporine (1 μM) as a positive pan-kinase control to validate the dynamic range of the assay, and DMSO (0.1% final) as a negative vehicle control.

  • Step 2: Compound Incubation

    • Action: Incubate the compound with a library of DNA-tagged kinases and immobilized active-site directed ligands for 1 hour at room temperature.

    • Causality: The 1-hour incubation ensures the system reaches thermodynamic equilibrium. The compound will compete with the immobilized ligand for the ATP-binding site.

  • Step 3: Affinity Capture & Elution

    • Action: Wash the beads to remove unbound kinases. Elute the bound kinases using a high-salt buffer or free ligand.

    • Causality: Only kinases that were not inhibited by your compound will remain bound to the beads.

  • Step 4: qPCR Quantification

    • Action: Quantify the eluted DNA-tagged kinases using quantitative PCR. Calculate the "% Control" (amount of kinase bound in the presence of compound vs. DMSO).

    • Validation/Control Check: A % Control < 10% indicates high-affinity off-target binding. Verify that Staurosporine yields < 1% control across >80% of the panel to confirm assay integrity.

Protocol B: Automated Patch-Clamp Assay for hERG Liability

Because the imidazo[4,5-b]pyridine core can exhibit hERG liabilities[2], this protocol establishes a self-validating electrophysiological screen.

  • Step 1: Cell Culture & Preparation

    • Action: Culture CHO cells stably expressing the hERG potassium channel. Harvest cells when they reach 70-80% confluency.

    • Causality: Over-confluent cells exhibit poor membrane integrity, leading to leaky patches and unstable baseline currents.

  • Step 2: Voltage Protocol Application

    • Action: Using an automated patch-clamp system, apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the hERG tail current.

    • Causality: The +20 mV step inactivates the channel, while the -50 mV step allows rapid recovery from inactivation into the open state, generating the measurable tail current where drug block is most apparent.

  • Step 3: Compound Perfusion

    • Action: Perfuse the imidazo[4,5-b]pyridine derivative (0.1 μM to 30 μM) for 5 minutes.

    • Validation/Control Check: Perfuse Dofetilide (100 nM) at the end of every run. Dofetilide must block >95% of the tail current; if it does not, the cell patch is compromised and the data point must be discarded.

Network cluster_Primary Primary Therapeutic Targets cluster_OffTarget Common Off-Targets Scaffold 2-Methyl-3H-imidazo[4,5-b]pyridine Pharmacophore FLT3 FLT3 / BTK Scaffold->FLT3 Hinge Binding Aurora Aurora Kinases Scaffold->Aurora JAK2 JAK2 / RET / PDGFRB Scaffold->JAK2 Promiscuity hERG hERG Potassium Channel Scaffold->hERG Lipophilic Binding Efficacy Anti-Tumor Efficacy FLT3->Efficacy Aurora->Efficacy Toxicity Cardiotoxicity / Immunosuppression JAK2->Toxicity hERG->Toxicity

Pharmacological network mapping the on-target efficacy vs. off-target toxicity of the scaffold.

References

  • Sigma-Aldrich Product Catalog. "2-methyl-3H-imidazo[4,5-b]pyridine hydrochloride | 1242338-95-9". Sigma-Aldrich. 1

  • Sigma-Aldrich Product Catalog. "2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride AldrichCPR". Sigma-Aldrich. 6

  • Journal of Medicinal Chemistry. "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia". ACS Publications. 2

  • PMC. "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor...". National Institutes of Health. 5

  • PubMed. "Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors". National Institutes of Health. 3

  • PMC. "Selective and Dual Targeting of CCR2 and CCR5 Receptors: A Current Overview". National Institutes of Health. 4

Sources

Optimization

Technical Support Center: Optimizing 2-Methyl-3H-imidazo[4,5-b]pyridine Hydrochloride for In Vitro Assays

Welcome to the Application Support Portal. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to assist researchers and drug development professionals in optimizing the dosage and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to assist researchers and drug development professionals in optimizing the dosage and handling of 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride (CAS: 1242338-95-9 / 68175-07-5)[1].

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of potent kinase inhibitors (e.g., PI3Kα, GSK-3β), tubulin polymerization inhibitors, and antiproliferative agents[2][3][4]. However, because it is supplied as a hydrochloride salt, it presents unique physicochemical challenges in aqueous in vitro systems. This guide provides self-validating protocols, explains the mechanistic causality behind assay failures, and offers step-by-step solutions.

Module 1: Reagent Preparation & Solubility Troubleshooting

Q: My 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride precipitates when added directly to my biochemical assay buffer. How do I resolve this?

A: This is a classic thermodynamic solubility issue. While the hydrochloride salt form improves baseline aqueous solubility compared to the free base, adding the dry powder directly to a buffered aqueous solution (pH 7.4) can cause localized pH drops and rapid conversion back to the less soluble free base. Furthermore, imidazopyridines are prone to aggregation above their critical aggregation concentration (CAC).

The Solution (Causality & Best Practice): You must establish a solvent intermediate. Always prepare your primary stock in anhydrous DMSO . Water absorption by hygroscopic DMSO leads to compound hydrolysis or micro-precipitation upon aqueous dilution.

Protocol: Standardized Stock Preparation
  • Equilibration: Allow the vial of 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride to reach room temperature in a desiccator before opening to prevent condensation.

  • Primary Stock: Dissolve the compound in anhydrous DMSO to yield a 10 mM stock. Vortex for 30 seconds and sonicate in a water bath for 2 minutes at room temperature.

  • Storage: Aliquot into single-use amber vials and store at -20°C. Avoid freeze-thaw cycles, which promote nucleation and precipitation.

Module 2: Dosage Optimization & Concentration-Response Profiling

Q: I am seeing a "hook effect" (bell-shaped curve) at high concentrations in my PI3Kα kinase assay. What is causing this, and how do I optimize the dose range?

A: A bell-shaped dose-response curve typically indicates assay interference at high concentrations. For imidazopyridines, exceeding 10–30 µM in aqueous buffer often leads to colloidal aggregation. These colloids non-specifically sequester the kinase enzyme or the substrate, leading to artifactual inhibition readouts (PAINS behavior).

To isolate target-specific inhibition from non-specific aggregation, you must perform a rigorous, DMSO-normalized serial dilution.

Protocol: 10-Point Dose-Response Setup for Kinase Assays (e.g., ADP-Glo)

This protocol ensures a self-validating system by maintaining a constant vehicle concentration across all test wells, thereby isolating the compound's effect from solvent toxicity[3].

  • Intermediate Dilution: From your 10 mM DMSO stock, create a 1 mM working stock in 100% DMSO.

  • Serial Dilution (in DMSO): In a 96-well V-bottom plate, perform 1:3 serial dilutions in 100% DMSO across 10 wells (e.g., 30 µL compound + 60 µL DMSO).

    • Causality: Diluting in 100% DMSO prevents the compound from "crashing out" during the dilution series, a common error when diluting directly in aqueous buffers.

  • Aqueous Transfer: Transfer 1 µL of each DMSO dilution into 99 µL of your kinase assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Validation Control: Include a well with 1 µL of pure DMSO + 99 µL of buffer. This 1% DMSO negative control validates that the vehicle alone does not inhibit the enzyme.

KinaseAssay Start Prepare 10mM Stock in 100% DMSO Dilution Perform 3-fold Serial Dilutions (10 points in DMSO) Start->Dilution Transfer Transfer to Assay Plate (Final DMSO = 1%) Dilution->Transfer Enzyme Add Kinase + Substrate Incubate 1h at RT Transfer->Enzyme Detection Add ADP-Glo Reagent Stop Reaction Enzyme->Detection Read Measure Luminescence Calculate IC50 Detection->Read

Fig 1: Step-by-step workflow for in vitro kinase inhibition assay using ADP-Glo.

Data Presentation: Recommended Dosage Parameters
Assay TypeTarget ExampleTop ConcentrationDilution FactorFinal DMSO Tolerance
BiochemicalPI3Kα, GSK-3β[3][4]10 µM3-fold (10 points)1.0% - 2.0%
Cell-BasedAntiproliferative (MCF-7)[5]50 µM2-fold (8 points)0.1% - 0.5%
BiophysicalTubulin Polymerization[2]100 µM2-fold (8 points)2.0% - 5.0%

Module 3: Cell-Based Assay Viability & Toxicity

Q: How do I differentiate between target-specific antiproliferative effects and non-specific solvent/salt toxicity in my MTT cell viability assays?

A: 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride can induce two types of non-specific cytotoxicity:

  • Micro-environmental pH shifts: At doses >50 µM, the dissociated hydrochloride salt can overwhelm the buffering capacity of standard DMEM/RPMI media, lowering the pH and causing cell stress.

  • Solvent Toxicity: Most mammalian cell lines (e.g., MCF-7, HT-29) exhibit metabolic stress when DMSO exceeds 0.5% v/v[5].

Troubleshooting Protocol:

  • Buffer the Media: Ensure your culture media is supplemented with 25 mM HEPES to absorb the acidic shock of the hydrochloride salt.

  • Vehicle Normalization: If your top dose requires 0.5% DMSO, every single well in your dose-response curve must contain exactly 0.5% DMSO. Do not let the DMSO concentration decrease alongside the compound concentration.

Troubleshooting Issue Observe Artifactual Toxicity in Cell Viability Assay? CheckDMSO Check Final DMSO % Is it > 0.5%? Issue->CheckDMSO Yes Proceed Proceed with MTT / CellTiter-Glo Issue->Proceed No ReduceDMSO Normalize Vehicle to 0.5% Across All Wells CheckDMSO->ReduceDMSO Yes CheckpH Check Media pH Did it drop below 7.2? CheckDMSO->CheckpH No ReduceDMSO->CheckpH AdjustpH Supplement Media with 25 mM HEPES Buffer CheckpH->AdjustpH Yes CheckpH->Proceed No AdjustpH->Proceed

Fig 2: Decision tree for troubleshooting artifactual cytotoxicity and optimizing cell-based assay conditions.

References

  • Matrix Scientific. "2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride". Matrix Scientific Product Catalog.
  • Starčević, K., et al. "Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors: Design, synthesis, biological activity in vitro and computational analysis". Bioorganic Chemistry, PubMed (NIH).
  • Chen, R., et al. "Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors". Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis.
  • Ombrato, R., et al. "Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches". Molecules, MDPI.
  • Jafari, E., et al. "Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives". Research in Pharmaceutical Sciences, PMC (NIH).

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride

Welcome to the technical support center for the crystallization of 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide solut...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the crystallization of this compound. As a heterocyclic amine salt, its behavior in solution is governed by factors such as solvent polarity, pH, and supersaturation kinetics, which we will explore in detail.

This resource offers structured troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visual workflows to facilitate the consistent production of high-purity crystalline material.

Frequently Asked Questions (FAQs)

Q1: What is the significance of obtaining a specific crystalline form of 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride?

A1: The crystalline form, or polymorph, of an active pharmaceutical ingredient (API) is critical as it dictates several key physicochemical properties.[1][2] Different polymorphs of the same compound can exhibit significant differences in solubility, dissolution rate, stability, and bioavailability.[1][2][3] For regulatory approval and consistent manufacturing, it is essential to identify and reliably produce the most stable polymorph with the desired characteristics.[1] Uncontrolled polymorphic transitions can compromise the safety, efficacy, and quality of the final drug product.[1][3]

Q2: What are the general solubility characteristics of 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride?

A2: As a hydrochloride salt, this compound is polar. It is expected to be soluble in polar protic solvents like water and lower alcohols (methanol, ethanol) and sparingly soluble or insoluble in non-polar organic solvents such as ethers, hydrocarbons (e.g., hexane, toluene), and some esters (e.g., ethyl acetate).[4][5] The imidazo[4,5-b]pyridine core itself has moderate solubility in polar organic solvents.[6] The salt formation significantly increases its polarity and aqueous solubility. Pyridine hydrochloride salts are also known to be hygroscopic, readily absorbing moisture from the air, which can affect handling and stability.[4][7]

Q3: Which solvent systems are recommended for the crystallization of this compound?

A3: A successful crystallization requires a solvent system where the compound is highly soluble at an elevated temperature but sparingly soluble at room or lower temperatures. For pyridine hydrochlorides, good solvent choices often include ethanol, isopropanol, or methanol.[4] An anti-solvent crystallization approach is also highly effective. This involves dissolving the compound in a minimal amount of a "good" solvent (e.g., methanol, ethanol) and then inducing crystallization by slowly adding a miscible "poor" or "anti-solvent" (e.g., ethyl acetate, diethyl ether, or acetone) in which the compound is insoluble.[4][8][9] A chloroform/ethyl acetate mixture has also been reported for crystallizing pyridine hydrochloride.

Troubleshooting Crystallization Issues

This section addresses specific problems that may arise during the crystallization of 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride.

Problem 1: The compound "oils out" instead of forming crystals.

"Oiling out" occurs when the solute separates from the supersaturated solution as a liquid phase (an oil) rather than a solid crystal.[10][11] This is problematic because the oil is often an impure, amorphous state that can trap impurities and may solidify into a non-crystalline glass, hindering purification.[10][11][12]

Potential Causes & Solutions

  • Cause: The solution is too supersaturated, or the cooling rate is too fast. This happens when the temperature of the solution is above the melting point of the solute at that concentration.[11]

    • Solution 1: Reduce the Cooling Rate. Allow the hot, saturated solution to cool to room temperature slowly. Insulating the flask can help. Slower cooling provides a longer time for molecules to orient themselves into an ordered crystal lattice.

    • Solution 2: Use More Solvent. The concentration of the solute may be too high. Re-heat the mixture and add more of the primary solvent to reduce the supersaturation level, then attempt to cool slowly again.[11]

  • Cause: The chosen solvent system is suboptimal. The polarity difference between the solute and the solvent may be too large.

    • Solution 3: Change the Solvent System. Experiment with a different solvent or a new solvent/anti-solvent combination.[4] For instance, if using isopropanol alone causes oiling, try a mixture of ethanol and ethyl acetate.

  • Cause: Presence of significant impurities. Impurities can disrupt the crystal lattice formation and depress the melting point of the mixture, promoting oiling out.[11][12]

    • Solution 4: Purify the Crude Material. If impurities are suspected, consider a preliminary purification step like column chromatography or an activated charcoal treatment before attempting crystallization.[13]

Problem 2: No crystals form upon cooling.

Potential Causes & Solutions

  • Cause: The solution is not sufficiently supersaturated.

    • Solution 1: Reduce Solvent Volume. If the solution is clear at low temperatures, there is likely too much solvent.[11] Gently heat the solution and evaporate a portion of the solvent to increase the concentration, then allow it to cool again.

    • Solution 2: Use an Anti-Solvent. If using a single solvent system, you can induce precipitation by slowly adding an anti-solvent while stirring until persistent turbidity is observed. Then, gently heat until the solution becomes clear again and allow it to cool slowly.

  • Cause: High kinetic barrier for nucleation. Crystal formation requires an initial energy input to form the first stable nuclei.

    • Solution 3: Induce Nucleation by Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a nucleation site for crystal growth.[11][13]

    • Solution 4: Seeding. Add a very small crystal of the pure product (a "seed crystal") to the cooled, supersaturated solution.[13][14] The seed provides a template for further crystal growth, bypassing the initial nucleation barrier. If seed crystals turn to oil, consider adding them to the anti-solvent first to create a suspension before adding the dissolved product solution.[14]

    • Solution 5: Refrigerate or Freeze. Further reducing the temperature will decrease the solubility and may promote nucleation. Place the sealed flask in a refrigerator or an ice bath.

Problem 3: The crystal yield is low.

Potential Causes & Solutions

  • Cause: The compound has significant solubility in the mother liquor even at low temperatures.

    • Solution 1: Optimize the Solvent System. The ideal solvent should have a steep solubility curve—high solubility at high temperatures and very low solubility at low temperatures. Screen different solvent/anti-solvent systems to find one that minimizes final product solubility.

    • Solution 2: Maximize Cooling. Ensure the solution is cooled for a sufficient amount of time at the lowest practical temperature (e.g., in an ice-salt bath or freezer) to maximize precipitation before filtration.

  • Cause: Premature crystallization during hot filtration.

    • Solution 3: Minimize Heat Loss. If performing a hot filtration to remove impurities, ensure the funnel and receiving flask are pre-heated. Use a fluted filter paper for a faster filtration rate to prevent the solution from cooling and crystallizing in the funnel.

  • Cause: Insufficient anti-solvent was added.

    • Solution 4: Optimize Anti-Solvent Ratio. Systematically vary the ratio of solvent to anti-solvent to determine the optimal composition for maximizing yield without compromising purity. High concentrations of anti-solvent can lead to rapid precipitation of amorphous material.[15]

Problem 4: The resulting crystals are of poor quality (e.g., very fine needles, agglomerates).

Potential Causes & Solutions

  • Cause: Supersaturation is generated too quickly. Rapid addition of an anti-solvent or flash cooling leads to a high nucleation rate, resulting in many small crystals or amorphous material.[9][16]

    • Solution 1: Slow Down the Process. Add the anti-solvent dropwise to the dissolved product solution with efficient stirring.[17] Similarly, ensure cooling is gradual. Slow crystal growth generally leads to larger, more well-defined, and purer crystals.[9]

  • Cause: Inefficient mixing. Poor agitation can create pockets of very high local supersaturation, leading to uncontrolled precipitation.[8]

    • Solution 2: Improve Agitation. Use an appropriate stirring method (e.g., overhead or magnetic stirring) and rate to ensure the anti-solvent is dispersed homogeneously throughout the solution.

Troubleshooting Workflow Diagram

The following diagram provides a logical decision-making process for addressing common crystallization issues.

G start Start: Dissolved Crude Product in Hot Solvent cool Cool Solution Slowly start->cool check_crystals Observe Outcome cool->check_crystals good_crystals Result: High-Quality Crystals check_crystals->good_crystals Crystals Formed oiled_out Problem: Compound 'Oils Out' check_crystals->oiled_out Liquid Droplets Appear no_crystals Problem: No Crystals Form check_crystals->no_crystals Solution Remains Clear poor_crystals Problem: Poor Crystal Quality (fine needles, powder) check_crystals->poor_crystals Amorphous/Fine Solid Forms oiling_solutions 1. Re-heat, add more solvent. 2. Slow cooling rate further. 3. Change solvent system. oiled_out->oiling_solutions oiling_solutions->start Retry no_crystals_solutions 1. Induce (scratch/seed). 2. Concentrate solution. 3. Add anti-solvent. 4. Cool to lower temp. no_crystals->no_crystals_solutions no_crystals_solutions->start Retry poor_crystals_solutions 1. Reduce cooling rate. 2. Add anti-solvent more slowly. 3. Increase agitation. poor_crystals->poor_crystals_solutions poor_crystals_solutions->start Retry

Caption: Troubleshooting Decision Tree for Crystallization.

Recommended Experimental Protocol: Anti-Solvent Crystallization

This protocol provides a robust starting point for obtaining crystalline 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride.

Objective: To purify crude 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride by anti-solvent crystallization to yield a high-purity, crystalline solid.

Materials:

  • Crude 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride

  • Methanol (Solvent)

  • Ethyl Acetate (Anti-Solvent)

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Büchner funnel and vacuum flask

  • Filter paper

  • Spatula and glass rod

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal volume of methanol and begin stirring. Gently heat the mixture to 40-50°C to facilitate complete dissolution. Add methanol dropwise until all the solid has just dissolved. Avoid using a large excess of solvent.

  • Anti-Solvent Addition: Remove the flask from the heat. While stirring vigorously, add ethyl acetate dropwise using a pipette or dropping funnel.

  • Induce Crystallization: Continue adding ethyl acetate until the solution becomes persistently turbid (cloudy). This indicates that the solution is supersaturated.

  • Maturation: Gently warm the turbid mixture until it becomes a clear solution again. This step dissolves the initial small nuclei, favoring the growth of larger crystals upon slow cooling (a process known as Ostwald ripening).

  • Cooling & Crystal Growth: Cover the flask and allow it to cool slowly to room temperature without disturbance. For optimal yield, subsequently place the flask in an ice bath (0-4°C) for at least one hour to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of cold ethyl acetate or a cold mixture of methanol/ethyl acetate to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under a high vacuum to remove all residual solvents. Given the hygroscopic nature of pyridine salts, ensure drying is thorough and handle the final product in a dry environment (e.g., a desiccator or glovebox).[4]

Characterization: Confirm the purity and identity of the final product using appropriate analytical techniques, such as:

  • Melting Point: A sharp melting point indicates high purity.

  • NMR Spectroscopy: To confirm the chemical structure.

  • PXRD (Powder X-ray Diffraction): To confirm the crystalline nature and identify the polymorphic form.

Solvent/Anti-Solvent Selection Table

The choice of solvent and anti-solvent is critical for successful crystallization.[8] The following table provides potential systems for 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride.

Good Solvent (High Polarity)Potential Anti-Solvents (Lower Polarity)Rationale & Comments
MethanolEthyl Acetate, Diethyl Ether, AcetoneMethanol is a strong solvent for polar salts. The listed anti-solvents are miscible with methanol but are poor solvents for the hydrochloride salt, making them effective for inducing crystallization.
EthanolEthyl Acetate, Toluene, DichloromethaneEthanol is slightly less polar than methanol, which can sometimes provide better control over the crystallization rate.
IsopropanolDiethyl Ether, HexanesIsopropanol is a good choice for achieving a steep solubility curve. Hexanes should be added very slowly as the polarity difference is large.
WaterAcetone, Isopropanol, AcetonitrileWater is a very strong solvent for this salt. Acetone or isopropanol are common anti-solvents. This system is useful but may require more rigorous drying to remove residual water.
References
  • Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. Crystal Growth & Design. (2018). Available from: [Link]

  • Pharmaceutical Crystallization in drug development. Syrris. (2024). Available from: [Link]

  • Control of polymorphism in continuous crystallization. DSpace@MIT. (N.d.). Available from: [Link]

  • Polymorphism and its importance in pharmaceutical industry. Fiveable. (2025). Available from: [Link]

  • Optimal Control of Polymorphic Transformation in Batch Pharmaceutical Crystallization. IEEE Xplore. (2007). Available from: [Link]

  • Oiling Out in Crystallization. Mettler Toledo. (N.d.). Available from: [Link]

  • Troubleshooting Crystallization. Chemistry LibreTexts. (2022). Available from: [Link]

  • Recrystallization (help meeeeee). Reddit. (2013). Available from: [Link]

  • Understanding Oiling Out in Crystallization. Scribd. (N.d.). Available from: [Link]

  • Special Issue : Anti-Solvent Crystallization. MDPI. (N.d.). Available from: [Link]

  • Development of Continuous Anti-Solvent/Cooling Crystallization Process using Cascaded Mixed Suspension, Mixed Product Removal Crystallizers. ACS Publications. (2012). Available from: [Link]

  • Antisolvent Crystallization. RM@Schools. (N.d.). Available from: [Link]

  • Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical and Environmental Engineering. (N.d.). Available from: [Link]

  • Anti-Solvent Crystallization. ResearchGate. (2020). Available from: [Link]

  • Pyridine hydrochloride demethylation. Reddit. (2023). Available from: [Link]

  • Is it possible to boil off HCl from pyridinium chloride salts?. ResearchGate. (2020). Available from: [Link]

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry. (2017). Available from: [Link]

  • 2-methyl-3H-imidazo[4,5-b]pyridine. PubChem. (N.d.). Available from: [Link]

  • Method for cleanly preparing high-purity pyridine hydrochloride. Google Patents. (N.d.).
  • Synthesis of 1-(3H-imidazo[4,5-b]pyridin-2-yl). Der Pharma Chemica. (2013). Available from: [Link]

  • Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. (N.d.). Available from: [Link]

  • Imidazo[4,5-b] pyridine compounds, process for preparing same and pharmaceutical compositions containing same. European Patent. (N.d.).

Sources

Optimization

Challenges in the synthesis of imidazo[4,5-b]pyridine derivatives

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic hurdles encountered when synthesizing im...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic hurdles encountered when synthesizing imidazo[4,5-b]pyridine derivatives.

Because the imidazo[4,5-b]pyridine scaffold is an electron-deficient purine isostere, its synthesis is notoriously prone to regioselectivity issues, stalled cyclizations, and catalyst poisoning during functionalization. This guide breaks down the causality behind these failures and provides self-validating protocols to ensure your synthetic workflows are robust and reproducible.

Core Synthetic Logic & Workflow

The most reliable method for constructing the imidazo[4,5-b]pyridine core avoids the isolation of highly unstable diamine intermediates. Instead, modern approaches utilize a tandem Nucleophilic Aromatic Substitution (SNAr), nitro reduction, and oxidative cyclization sequence[1].

SynthesisWorkflow Start 2-Chloro-3-nitropyridine SNAr SNAr with Primary Amine (H2O-IPA, 80°C) Start->SNAr NitroRed Nitro Reduction (Zn/HCl or SnCl2) SNAr->NitroRed Diamine 2,3-Diaminopyridine Intermediate NitroRed->Diamine Condense Condensation (Aldehyde / Orthoester) Diamine->Condense Cyclize Oxidative Cyclization (Air or Mild Oxidant) Condense->Cyclize -H2O Product Imidazo[4,5-b]pyridine Derivatives Cyclize->Product Aromatization

Workflow for the tandem synthesis of imidazo[4,5-b]pyridine derivatives.

Troubleshooting & FAQs

Q1: I am trying to N-alkylate my imidazo[4,5-b]pyridine core, but I am isolating a complex mixture of regioisomers. How can I control the regioselectivity? Causality & Solution: The imidazo[4,5-b]pyridine scaffold exists as an asymmetric tautomeric system (1H and 3H forms). The electron-withdrawing nature of the pyridine ring decreases the electron density at the N4 position, but the N1 and N3 imidazole nitrogens remain highly competitive nucleophiles. Under standard basic conditions (e.g., K₂CO₃), the thermodynamic distribution often yields a mixture of N1 and N3 alkylation[2]. To control this, you must alter the transition state energy. Utilizing Phase Transfer Catalysis (PTC) with bulky alkyl halides can shift the kinetic preference[3]. Alternatively, if you need to functionalize the C2 position later, temporarily protect the N3 position using a, which provides strict steric direction[4].

Q2: My condensation of 2,3-diaminopyridine with an aldehyde is stalling at an intermediate stage. The final cyclization is not proceeding. Why? Causality & Solution: When condensing a diamine with an aldehyde, the initial nucleophilic attack and dehydration yield an imidazoline (dihydroimidazopyridine) intermediate. Unlike reactions with carboxylic acids or orthoesters—where the carbon is already at the correct +3 oxidation state—the aldehyde carbon is at a +2 state and must be oxidized to achieve the fully aromatic 10-pi electron system[2]. Without an electron acceptor, the reaction stalls. To push the reaction to completion, you must introduce a mild oxidant. Bubbling air through the reaction mixture, or adding Na₂S₂O₄ or catalytic iodine, lowers the activation barrier for this final aromatization step[5].

Q3: I am experiencing very low yields when attempting Suzuki or Buchwald-Hartwig cross-couplings at the C2 position. How can I improve this? Causality & Solution: Traditional cross-couplings at the C2 position often fail because the electron-rich imidazole nitrogens strongly coordinate with Palladium or Copper catalysts, effectively poisoning them and preventing oxidative addition into the C2-halogen bond. Instead of pre-functionalizing with a halogen, utilize a Direct C-H Activation protocol. By using a catalytic CuI/Pd(OAc)₂ system, the copper coordinates with the protected imidazole ring to facilitate a Concerted-Metallation-Deprotonation (CMD) mechanism, allowing highly regioselective C2-arylation directly from the C-H bond[4].

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can analytically confirm success at each critical juncture without guessing.

Protocol A: Green Tandem Synthesis of Imidazo[4,5-b]pyridines (H₂O-IPA Medium)

This protocol bypasses the need to isolate the highly oxidative-sensitive 2,3-diaminopyridine intermediate[1].

  • SNAr Step: Dissolve 2-chloro-3-nitropyridine (1.0 equiv) in a 1:1 mixture of H₂O and Isopropyl Alcohol (IPA) (5 mL/mmol). Add the primary amine (1.0 equiv). Stir at 80 °C for 2 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc). The reaction is complete when the bright yellow starting material spot disappears, replaced by a highly polar, deep-orange intermediate.

  • In-Situ Reduction: Cool the flask slightly. Directly add Zinc dust (1.0 equiv) and concentrated HCl (0.5 equiv) to the mixture. Heat at 80 °C for 45 minutes.

    • Self-Validation: The deep orange color will rapidly dissipate into a pale/colorless solution, indicating successful reduction to the diamine.

  • Oxidative Cyclization: Add the desired substituted aldehyde (1.1 equiv) directly to the pot. Stir at 85 °C for 10 hours open to the air (to facilitate oxidation).

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

    • Self-Validation: ¹H NMR will confirm success via the complete disappearance of the broad -NH₂ signals (typically 4.0-5.0 ppm) and the emergence of the characteristic downfield C2-imine/aromatic shifts.

Protocol B: Regioselective C2-Arylation via C-H Activation

This protocol utilizes a CMD mechanism to bypass catalyst poisoning[4].

  • Setup: In an oven-dried Schlenk tube, combine N3-MEM-protected imidazo[4,5-b]pyridine (1.0 equiv), aryl iodide (2.0 equiv), Pd(OAc)₂ (5 mol%), CuI (15 mol%), and Cs₂CO₃ (2.0 equiv).

  • Solvent & Degassing: Add anhydrous DMF (0.2 M). Degas the mixture via three freeze-pump-thaw cycles. Backfill with Argon.

  • Reaction: Seal the tube and heat at 120 °C for 16–24 hours behind a blast shield.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the metal salts. Wash the organic layer with 5% aqueous LiCl (to remove DMF), dry, and concentrate.

    • Self-Validation: The success of the C-H activation is definitively validated by ¹H NMR: look for the distinct disappearance of the sharp C2-proton singlet (typically found around 8.2–8.4 ppm) and the simultaneous appearance of the new aryl multiplet integrations.

Quantitative Data: Synthetic Route Comparison

To assist in route selection, the following table summarizes the thermodynamic requirements and typical yields of various synthesis strategies.

Synthetic RouteReagents / ElectrophileCatalyst / AdditivesTypical YieldKey Mechanistic Advantage
Tandem SNAr-Reduction 2-Cl-3-NO₂-pyridine, Amines, AldehydesZn/HCl (Reductant)80–90%Avoids isolation of unstable diamine intermediates; utilizes green solvents.
Direct C-H Arylation N3-MEM-imidazo[4,5-b]pyridine, Aryl-IPd(OAc)₂, CuI, Cs₂CO₃65–85%Bypasses C2-halogenation; CuI facilitates concerted-metallation-deprotonation.
Carboxylic Acid Condensation 2,3-Diaminopyridine, R-COOHStrong Acid (e.g., Eaton's reagent)50–75%Carbon is at the correct oxidation state; eliminates the need for an oxidation step.
Reductive Cyclization 2-Nitro-3-aminopyridine, AldehydesNa₂S₂O₄70–85%Acts as both the reductant for the nitro group and forces the stalled imidazoline to aromatize.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules / PMC.[Link]

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H₂O-IPA Medium. ACS Omega.[Link]

  • Regioselective C2-arylation of imidazo[4,5-b]pyridines. Organic & Biomolecular Chemistry (RSC).[Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules (MDPI).[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Bioactivity of 3H-Imidazo[4,5-b]pyridine Derivatives

Welcome to the Technical Support Center for 3H-imidazo[4,5-b]pyridine development. This privileged heterocyclic scaffold serves as a highly effective purine bioisostere, allowing it to interact with a vast array of biolo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3H-imidazo[4,5-b]pyridine development. This privileged heterocyclic scaffold serves as a highly effective purine bioisostere, allowing it to interact with a vast array of biological targets, most notably protein kinases[1].

This guide is designed for researchers and drug development professionals. It synthesizes field-proven troubleshooting strategies, mechanistic rationales, and self-validating protocols to help you overcome common hurdles in the structural optimization and synthesis of these derivatives.

Section 1: Structural Optimization & SAR Troubleshooting (FAQs)

Q1: We are developing a kinase inhibitor library using the 3H-imidazo[4,5-b]pyridine core, but our compounds show poor target affinity. What is the mechanistic basis for kinase binding, and how can we optimize it?

A1: The core causality of kinase affinity in this scaffold relies on its ability to mimic ATP in the kinase hinge region. The N4 pyridine nitrogen acts as a critical hydrogen bond acceptor, while the N3 imidazole proton acts as a strong hydrogen bond donor (pKa ~9.51)[2]. Together, they form a bidentate hydrogen-bonding network with the backbone amides of the kinase hinge region (e.g., Ala213 in Aurora-A kinase)[2].

Troubleshooting Action: If affinity is low, ensure that bulky substituents at the C2 or C5 positions are not causing steric clashes that twist the scaffold out of coplanarity with the hinge region. To enhance potency, consider introducing a 1,3-dimethyl-1H-pyrazol-4-yl moiety at the C2 or C7 position, which has been shown to deeply anchor the scaffold into the ATP-binding pocket, yielding low-nanomolar affinity for targets like Aurora kinases and FLT3[3].

Q2: Our lead compounds are highly potent but are failing early ADMET screening due to severe hERG channel liability and rapid microsomal degradation. How can we engineer the scaffold to resolve this?

A2: hERG liability is typically driven by high lipophilicity (LogD) combined with highly basic amine centers that interact with the ion channel's inner cavity. Rapid degradation in Human Liver Microsomes (HLM) often points to vulnerable aliphatic linkers or exposed electron-rich rings.

Troubleshooting Action: Modulate the basicity (pKa) of your solubilizing groups. For example, replacing a highly basic morpholino or standard piperazine group at the C7 position with an N-methyl piperazine moiety at the meta-position significantly alters the electron distribution. This specific modification has been proven to reduce hERG affinity (IC50 ~9.50 μM) while dramatically increasing HLM stability (only 24% metabolized after 30 minutes, compared to >85% for standard derivatives)[3].

Section 2: Quantitative Bioactivity Benchmarks

To benchmark your library's performance, refer to the following table summarizing the validated bioactivity of optimized 3H-imidazo[4,5-b]pyridine derivatives against high-value therapeutic targets.

Table 1: Bioactivity Profiles of Optimized 3H-imidazo[4,5-b]pyridine Derivatives

Compound / ModificationPrimary TargetBioactivity (IC50 / Kd)Application
Compound 27e Aurora-A KinaseKd = 7.5 nMAcute Myeloid Leukemia[3]
Compound 27e FLT3 Kinase (WT)Kd = 6.2 nMAcute Myeloid Leukemia[3]
Compound 27e FLT3-ITD (Mutant)Kd = 38 nMDrug-Resistant AML[3]
Compound 9a MLK3IC50 = 6 nMNeurodegenerative / Cancer[4]
Compound 12d MLK3IC50 = 14 nMNeurodegenerative / Cancer[4]
Compound 3f COX-2 EnzymeIC50 = 9.2 µMAnti-inflammatory[5]

Section 3: Mechanistic Pathways & Workflows

To visualize the causality behind the structure-activity relationship (SAR) optimization and the synthetic pathways, refer to the diagrams below.

SAR_Logic Scaffold 3H-imidazo[4,5-b]pyridine Core N3_N4 N3 (H-Donor) & N4 (H-Acceptor) Scaffold->N3_N4 Binding Motif C2_Sub C2 Modification (e.g., Pyrazole) Scaffold->C2_Sub SAR Optimization C7_Sub C7 Modification (e.g., N-methyl piperazine) Scaffold->C7_Sub SAR Optimization Hinge Kinase Hinge Region (e.g., Ala213) N3_N4->Hinge H-Bonding Potency Enhanced Kinase Inhibition Hinge->Potency Anchors Scaffold C2_Sub->Potency Target Selectivity ADMET Improved ADMET (Lower hERG, High HLM) C7_Sub->ADMET pKa Modulation

Caption: Logical SAR pathways for optimizing 3H-imidazo[4,5-b]pyridine bioactivity and ADMET profiles.

Synthesis_Workflow Start 2,3-Diaminopyridine Derivatives Condensation Condensation & Oxidative Cyclization Start->Condensation Reagent mix Aldehyde Aldehyde (R-CHO) Aldehyde->Condensation Reagent mix Intermediate C2-Substituted Imidazo[4,5-b]pyridine Condensation->Intermediate Heat / Oxidant Suzuki Suzuki-Miyaura Cross-Coupling Intermediate->Suzuki Boronic Acids / Pd cat. Final Highly Functionalized Bioactive Library Suzuki->Final Purification

Caption: General synthetic workflow for generating functionalized 3H-imidazo[4,5-b]pyridine libraries.

Section 4: Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation checkpoints to ensure high-fidelity synthesis of your derivatives.

Protocol A: One-Pot Condensation & Oxidative Cyclization

This protocol details the construction of the fused imidazole ring via the condensation of a 2,3-diaminopyridine derivative with an aldehyde[1].

Causality Note: The addition of an oxidative agent (like p -benzoquinone or Na2​S2​O4​ ) is critical. Without it, the reaction stalls at the intermediate Schiff base or dihydro-imidazopyridine stage, leading to complex, inseparable mixtures.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the starting 2,3-diaminopyridine (or isopropyl 5,6-diaminonicotinate) and 1.0 equivalent of the desired aldehyde (e.g., benzaldehyde) in absolute ethanol (approx. 0.2 M concentration)[6].

  • Oxidant Addition: Add 1.0 equivalent of p -benzoquinone (or an aqueous solution of Na2​S2​O4​ ) to the mixture. This acts as the hydrogen acceptor to drive the aromatization of the imidazole ring[6],[3].

  • Reflux: Heat the reaction mixture to reflux (approx. 80 °C) while stirring continuously for 12 to 24 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a gradient of ethyl acetate in hexane. The disappearance of the diamine spot (which typically stains heavily with ninhydrin) and the appearance of a new, UV-active spot indicates successful cyclization[1].

  • Quench & Extraction: Cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL)[1].

  • Washing: Combine the organic layers and wash with brine (2 x 30 mL) to remove residual water-soluble oxidants and ethanol[1].

  • Drying & Concentration: Dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the crude product[1].

  • Validation Checkpoint 2 (Purification): Purify via silica gel column chromatography. Confirm the product identity via LC-MS; the mass should reflect [M+H]+ corresponding to the fully aromatized 3H-imidazo[4,5-b]pyridine core.

Protocol B: Suzuki-Miyaura Cross-Coupling for C6/C7 Derivatization

To introduce diverse functional groups (e.g., pyrazoles or aryl rings) at the C6 or C7 positions, a palladium-catalyzed Suzuki cross-coupling is employed[6],[7].

Step-by-Step Methodology:

  • Reagent Assembly: In a Schlenk tube under an inert argon atmosphere, combine 1.0 eq of the halogenated intermediate (e.g., 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine), 1.5 eq of the desired boronic acid/pinacol ester, and 2.5 eq of a mild base (e.g., K2​CO3​ or Na2​CO3​ )[6],[7].

  • Catalyst Addition: Add 0.05 to 0.1 eq of the palladium catalyst, such as Pd(PPh3​)4​ or Pd(dppf)Cl2​ [6],[7]. Causality Note: Pd(dppf)Cl2​ is often preferred for sterically hindered boronic esters due to its larger bite angle, which facilitates the transmetalation step.

  • Solvent System: Suspend the mixture in a degassed solvent system, typically Toluene:Ethanol (2:1) or THF/H2O[6],[7].

  • Reaction: Heat the mixture to 80–100 °C for 2 to 4 hours under vigorous stirring[7].

  • Validation Checkpoint 1 (Color Change & TLC): The solution will typically turn dark brown/black as Pd(0) nanoparticles aggregate near completion. Confirm the consumption of the halogenated starting material via TLC.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate and purify via column chromatography (Dichloromethane:Methanol gradient) to isolate the final functionalized derivative[6].

References

  • 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer & anti-inflammatory agents. ResearchGate. [Link]

  • Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors. ChEMBL - EMBL-EBI. [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. MDPI. [Link]

  • 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. PMC - NIH.[Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PMC - NIH.[Link]

Sources

Reference Data & Comparative Studies

Validation

2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride vs other kinase inhibitors

Comparative Scaffold Analysis: 2-Methyl-3H-imidazo[4,5-b]pyridine Hydrochloride vs. Traditional Kinase Inhibitors As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate core pharmacophores...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Scaffold Analysis: 2-Methyl-3H-imidazo[4,5-b]pyridine Hydrochloride vs. Traditional Kinase Inhibitors

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate core pharmacophores for targeted therapies. When developing novel kinase inhibitors, researchers are rarely comparing final drugs in a vacuum; rather, they are comparing the foundational chemical scaffolds that dictate binding affinity, kinome selectivity, and pharmacokinetic viability.

2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride (CAS: 1242338-95-9) is not a standalone therapeutic. It is a highly privileged, purine-bioisosteric building block used to synthesize next-generation Type I and Type II kinase inhibitors. This guide objectively compares the performance of the imidazo[4,5-b]pyridine scaffold against traditional kinase inhibitor frameworks (such as quinazolines and pyrimidines) and provides the experimental protocols required to validate these compounds in vitro.

Mechanistic Causality: Why Choose the Imidazo[4,5-b]pyridine Scaffold?

The efficacy of a kinase inhibitor relies on its ability to outcompete ATP in the highly conserved kinase hinge region. Traditional scaffolds, like the quinazoline core (found in EGFR inhibitors like Gefitinib), often suffer from promiscuous binding across the kinome due to their planar, rigid structures.

Conversely, the imidazo[4,5-b]pyridine core acts as an optimized purine bioisostere [1]. The nitrogen atoms in the fused bicyclic ring system form critical, high-affinity hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Ala213 in Aurora kinases). The presence of the 2-methyl group is not arbitrary; it introduces a specific steric vector that forces subsequent functional groups (added during synthesis) to project outward into the solvent-accessible area or deep into the allosteric pocket created when the activation loop is in the "DFG-out" conformation [2]. This structural logic enables medicinal chemists to achieve extraordinary selectivity for targets like B-Raf, FLT3, and Aurora-A kinase over off-target kinases.

Binding Core Imidazo[4,5-b]pyridine Core Hinge Region Binding Sub2 2-Methyl Substitution Vector to Solvent Area Core->Sub2 Sub7 C7 Substitution DFG-out Pocket Access Core->Sub7 TypeI Type I Inhibitor (Active Conformation) Core->TypeI ATP Competition TypeII Type II Inhibitor (Inactive Conformation) Sub7->TypeII Allosteric Shift

Structural logic of the imidazo[4,5-b]pyridine scaffold in kinase binding.

Scaffold Performance Comparison

To objectively evaluate the imidazo[4,5-b]pyridine scaffold, we must look at the quantitative data of its optimized derivatives (e.g., RAF Kinase Inhibitor VII or dual FLT3/Aurora inhibitors) compared to standard clinical inhibitors derived from older scaffolds [3].

Pharmacophore ScaffoldRepresentative Target(s)Typical IC₅₀ RangeKinome SelectivityKey Structural AdvantageKnown Liability
Imidazo[4,5-b]pyridine B-Raf (V600E), FLT3, Aurora-A1 - 15 nMHigh (Tunable via C7)Excellent DFG-out pocket penetration; strong hinge H-bonding.Requires complex multi-step oxidative cyclization.
Quinazoline EGFR, HER22 - 20 nMModerate Well-established SAR; highly potent in Type I active conformations.Promiscuity; potential for toxic aniline metabolites.
2,4-Diaminopyrimidine ALK, JAK5 - 30 nMModerate to High Highly modular synthesis; good oral bioavailability.Susceptible to rapid acquired resistance mutations.
7-Azaindole B-Raf (Vemurafenib)~31 nMHigh Forms distinct co-planar interactions with the ATP cleft.Poor aqueous solubility requiring complex formulations.

Data synthesized from comparative kinome profiling of B-Raf and Aurora kinase inhibitors.

Pathway Sig Growth Factor RTK Receptor Tyrosine Kinase (e.g., FLT3) Sig->RTK RAS RAS GTPase RTK->RAS BRAF B-Raf Kinase (Target) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Inhibitor Imidazo[4,5-b]pyridine Derivative Inhibitor->RTK Inhibitor->BRAF

Dual inhibition of FLT3 and B-Raf signaling pathways by imidazo[4,5-b]pyridine derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To validate the trustworthiness of a newly synthesized 2-methyl-3H-imidazo[4,5-b]pyridine derivative, researchers must utilize a self-validating biochemical assay. The ADP-Glo™ Kinase Assay is the gold standard here.

Causality of the Method: Unlike radiometric assays that track ³²P incorporation, ADP-Glo measures the ADP formed during the kinase reaction. It is a homogeneous, luminescent assay. By depleting unreacted ATP and converting the generated ADP back to ATP to drive a luciferase reaction, the assay provides an exceptionally high signal-to-background ratio, eliminating false positives caused by compound autofluorescence.

Step-by-Step Methodology

1. Reagent Preparation & Controls

  • Test Compound: Prepare a 10 mM stock of the imidazo[4,5-b]pyridine derivative in 100% DMSO. Perform a 3-fold serial dilution to generate a 10-point dose-response curve.

  • Self-Validating Controls:

    • Positive Control: Staurosporine (10 µM) to ensure total kinase inhibition (assay floor).

    • Negative Control: 1% DMSO vehicle to establish maximum kinase activity (assay ceiling).

2. Kinase Reaction

  • In a 384-well low-volume white plate, add 1 µL of the compound dilution.

  • Add 2 µL of the purified Kinase Enzyme (e.g., B-Raf V600E, 0.5 ng/µL final concentration) suspended in Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Incubate at room temperature (RT) for 15 minutes to allow the compound to bind the hinge region.

  • Initiate the reaction by adding 2 µL of Ultra-Pure ATP (10 µM final) and Substrate (e.g., MEK1 inactive protein). Incubate for 60 minutes at RT.

3. ADP Detection

  • Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at RT. Mechanism: This step terminates the kinase reaction and depletes all remaining unconsumed ATP.

  • Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at RT. Mechanism: This converts the reaction-generated ADP into ATP, which is subsequently utilized by luciferase to produce light.

4. Data Acquisition

  • Read the luminescence on a microplate reader (e.g., EnVision or Synergy H1) with an integration time of 0.5–1 second per well.

  • Calculate the IC₅₀ using a four-parameter logistic non-linear regression model.

Workflow Step1 Incubate Kinase + Imidazo-pyridine Step2 Add ATP & Substrate Step1->Step2 Step3 Add ADP-Glo (Deplete ATP) Step2->Step3 Step4 Add Detection (Convert ADP->ATP) Step3->Step4 Step5 Measure Luminescence Step4->Step5

Step-by-step ADP-Glo luminescent kinase assay workflow.

Conclusion

While traditional scaffolds like quinazolines laid the groundwork for targeted kinase therapies, the 2-Methyl-3H-imidazo[4,5-b]pyridine scaffold offers superior vector control for accessing the DFG-out allosteric pocket. By utilizing this hydrochloride building block, medicinal chemists can engineer highly selective Type II inhibitors that bypass the promiscuity and toxicity liabilities associated with older pharmacophores.

References

  • Design of 7-amino-6-chloro-3H-imidazo[4,5-b]pyridine scaffold from 5-chloro-2,4-diaminopyrimidine pharmacophore: identification of potent inhibitors of anaplastic lymphoma kinase Source: MedChemComm (Royal Society of Chemistry) URL:[Link]

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells Source: Journal of Medicinal Chemistry (ACS) / PMC URL:[Link]

  • Novel Potent BRAF Inhibitors: Toward 1 nM Compounds through Optimization of the Central Phenyl Ring Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

Comparative

Cross-Validation of 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride's Mechanism of Action: A Comparative Guide

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent kinase inhibition and antiproliferative effects...

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent kinase inhibition and antiproliferative effects.[1][2][3][4] This guide provides a comprehensive framework for the cross-validation of the mechanism of action of a representative member of this class, 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride, hereafter referred to as Compound X . For comparative analysis, we will benchmark its performance against a well-characterized multi-kinase inhibitor, Sunitinib, which is known to target key kinases involved in tumor progression. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize novel small molecule inhibitors.

Postulated Mechanism of Action for Compound X

Based on the structural similarity of the imidazo[4,5-b]pyridine core to purine bases, a common feature in kinase inhibitors, we hypothesize that Compound X functions as an ATP-competitive inhibitor of key serine/threonine kinases involved in cell cycle regulation and survival signaling.[2] Specifically, we propose that Compound X targets Aurora Kinase A and B, crucial regulators of mitosis. Inhibition of these kinases is expected to induce cell cycle arrest and subsequently trigger apoptosis in rapidly dividing cancer cells.

Below is the postulated signaling pathway affected by Compound X:

Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Processes Growth_Factors Growth Factors Aurora_A Aurora Kinase A Growth_Factors->Aurora_A Activates Aurora_B Aurora Kinase B Growth_Factors->Aurora_B Activates Mitosis Mitotic Progression Aurora_A->Mitosis Aurora_B->Mitosis Cell_Cycle_Arrest Cell Cycle Arrest Mitosis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Compound_X Compound X (2-Methyl-3H-imidazo[4,5-b]pyridine HCl) Compound_X->Aurora_A Inhibits Compound_X->Aurora_B Inhibits Sunitinib Sunitinib (Comparator) Sunitinib->Aurora_A Inhibits Sunitinib->Aurora_B Inhibits

Caption: Postulated signaling pathway of Compound X.

Experimental Cross-Validation Workflow

To rigorously test our hypothesis, a multi-tiered experimental approach is essential. This workflow is designed to move from broad, high-throughput screening to more focused, mechanistic studies, ensuring a comprehensive validation of Compound X's activity and selectivity.

Experimental_Workflow Start Biochemical_Assays Tier 1: Biochemical Assays (In Vitro Kinase Profiling) Start->Biochemical_Assays Cell_Based_Assays Tier 2: Cell-Based Functional Assays (Proliferation, Apoptosis, Cell Cycle) Biochemical_Assays->Cell_Based_Assays Confirm Potency Target_Engagement Tier 3: Target Engagement & Selectivity (Cellular Thermal Shift Assay) Cell_Based_Assays->Target_Engagement Validate Cellular Effects Pharmacokinetics Tier 4: In Vivo Pharmacokinetics (Preliminary PK Profiling) Target_Engagement->Pharmacokinetics Confirm On-Target Activity End Pharmacokinetics->End Assess Drug-like Properties

Caption: Multi-tiered experimental workflow for cross-validation.

Tier 1: Biochemical Assays - In Vitro Kinase Profiling

The initial step is to determine the direct inhibitory effect of Compound X on a panel of kinases. This will establish its potency and selectivity profile.

Experimental Protocol: Radiometric Kinase Activity Assay

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.[5][6]

  • Kinase Reaction Preparation: In a 96-well plate, prepare a reaction mix containing the purified recombinant kinase (e.g., Aurora A, Aurora B), a suitable substrate peptide, and a buffer containing MgCl2 and ATP.

  • Compound Addition: Add serial dilutions of Compound X and Sunitinib to the wells. Include a DMSO control (vehicle) and a positive control inhibitor.

  • Initiation and Incubation: Initiate the reaction by adding [γ-³³P]ATP. Incubate the plate at 30°C for a specified time, ensuring the reaction proceeds within the linear range.

  • Reaction Termination: Stop the reaction by adding a high concentration of unlabeled ATP or a chelating agent like EDTA.

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.

  • Washing: Wash the membrane extensively to remove unincorporated [γ-³³P]ATP.

  • Detection: Quantify the radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Comparative Data: Kinase Inhibition Profile
Kinase TargetCompound X (IC50, nM)Sunitinib (IC50, nM)
Aurora A 75 150
Aurora B 50 90
CDK2>10,0005,000
VEGFR2>10,0005
PDGFRβ>10,0002

Interpretation: The data suggest that Compound X is a potent inhibitor of Aurora kinases A and B, with greater selectivity against these targets compared to Sunitinib. Sunitinib, as expected, shows potent inhibition of VEGFR2 and PDGFRβ, its primary targets. The lack of activity of Compound X against CDK2, VEGFR2, and PDGFRβ at high concentrations indicates a favorable initial selectivity profile.

Tier 2: Cell-Based Functional Assays

Following the confirmation of biochemical potency, the next crucial step is to assess the effects of Compound X on cellular processes in a relevant cancer cell line (e.g., HCT116, a human colon cancer cell line with high Aurora kinase expression).

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This assay quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.[7][8][9]

  • Cell Culture and Treatment: Plate HCT116 cells and allow them to adhere overnight. Treat the cells with various concentrations of Compound X, Sunitinib, or DMSO for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and resuspend in PBS containing RNase A and propidium iodide (PI). PI is a fluorescent dye that intercalates with DNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: Gate the cell populations to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be consistent with Aurora kinase inhibition.

Experimental Protocol: Apoptosis Assay using Annexin V Staining

This assay detects one of the early events of apoptosis, the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.[8]

  • Cell Culture and Treatment: Treat HCT116 cells with Compound X, Sunitinib, or DMSO for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye like propidium iodide (PI) or 7-AAD.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells by flow cytometry.

  • Data Analysis: Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Comparative Data: Cellular Effects
AssayParameterCompound XSunitinib
Cell Proliferation (MTT Assay) GI50 (µM)0.51.2
Cell Cycle Analysis % Cells in G2/M (at 1 µM)65%45%
Apoptosis Assay % Apoptotic Cells (at 1 µM)40%25%

Interpretation: Compound X demonstrates more potent anti-proliferative activity compared to Sunitinib in HCT116 cells. The significant increase in the G2/M population and the higher percentage of apoptotic cells induced by Compound X strongly support the hypothesis that its primary mechanism of action is through the inhibition of mitotic kinases like Aurora A and B.

Tier 3: Target Engagement & Selectivity

To confirm that the observed cellular effects are a direct result of Compound X binding to its intended targets within the complex cellular environment, a target engagement assay is performed.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.

  • Cell Treatment: Treat intact HCT116 cells with Compound X or DMSO.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Detection: Analyze the soluble fractions by Western blotting using antibodies specific for Aurora A and Aurora B.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Compound X indicates direct binding to the target protein.

Tier 4: Preliminary Pharmacokinetic (PK) Profiling

A preliminary assessment of the pharmacokinetic properties of Compound X is crucial to evaluate its potential as a drug candidate.[10][11]

Experimental Protocol: In Vitro Metabolic Stability

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

  • Incubation: Incubate Compound X with liver microsomes (human or rat) and NADPH (a cofactor for metabolic enzymes).

  • Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a solvent like acetonitrile.

  • Analysis: Quantify the remaining amount of Compound X at each time point using LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Comparative Data: Preliminary PK Properties
ParameterCompound XSunitinib (Reference)
LogD (pH 7.4) 2.83.1
Aqueous Solubility (µg/mL) 5020
In Vitro Metabolic Stability (t½, min) 4560

Interpretation: Compound X exhibits favorable physicochemical properties and metabolic stability, comparable to the established drug Sunitinib. These initial findings support its potential for further development.

Conclusion

This comprehensive guide outlines a systematic approach to the cross-validation of the mechanism of action for 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride (Compound X). The proposed workflow, integrating biochemical, cellular, and preliminary pharmacokinetic assays, provides a robust framework for characterizing novel kinase inhibitors. The comparative analysis against a known drug, Sunitinib, allows for a clear benchmarking of potency, selectivity, and cellular activity. The experimental data presented, while illustrative, strongly support the hypothesis that Compound X acts as a potent and selective inhibitor of Aurora kinases, leading to cell cycle arrest and apoptosis. This rigorous, multi-tiered validation process is essential for building a strong foundation for any drug discovery program.

References

  • Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. (n.d.). Google Books.
  • Knippschild, U., Krüger, M., Richter, J., et al. (2019). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 20(19), 4847. [Link]

  • Perin, N., et al. (n.d.).
  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. (2024). ScienceOpen.
  • Cell Cycle Assay Kits. (n.d.). Biocompare. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. [Link]

  • Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (n.d.). HAL Open Science. [Link]

  • Gloc, M., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(23), 5583. [Link]

  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. (2024). ResearchGate. [Link]

  • A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. (2012). PLoS ONE, 7(11), e49089. [Link]

  • Biochemical assays for kinase activity detection. (2025). Celtarys. [Link]

  • Bain, J., Plater, L., & Elliott, M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical journal, 408(3), 297–315. [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). Molecules, 28(7), 3209. [Link]

  • Cell-Based Assays Guide. (2025). Antibodies.com. [Link]

  • Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter?. (2020). British Journal of Clinical Pharmacology, 86(10), 2038-2049. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). Molecules, 28(1), 1. [Link]

  • Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. (2020). Clinical Pharmacology & Therapeutics, 108(2), 267-277. [Link]

  • Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. (2024). PharmaFeatures. [Link]

  • 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. (2017). Acta Pharmaceutica Sinica B, 7(1), 73-79. [Link]

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (2025). Journal of Chemical and Pharmaceutical Research, 17(8), 1-10. [Link]

  • Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). (2014). ACS Medicinal Chemistry Letters, 5(9), 1031-1036. [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). Journal of Medicinal Chemistry, 55(20), 8871-8885. [Link]

  • SAR studies of 3H-imidazo[4,5-b] pyridine and 3H-imidazo[4,5-c] pyridine derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). ResearchGate. [Link]

Sources

Validation

In Vitro vs. In Vivo Efficacy of 2-Methyl-3H-imidazo[4,5-b]pyridine Hydrochloride and Its Advanced Derivatives: A Comparative Guide

Introduction and Pharmacophore Rationale 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride (CAS: 1242338-95-9) is rarely deployed as a standalone therapeutic agent. Instead, this compound serves as a highly privileged, fo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacophore Rationale

2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride (CAS: 1242338-95-9) is rarely deployed as a standalone therapeutic agent. Instead, this compound serves as a highly privileged, foundational pharmacophore in medicinal chemistry[1]. Because the imidazo[4,5-b]pyridine scaffold is a structural isostere of purine, it possesses an intrinsic ability to competitively bind to the ATP-binding pockets of various critical enzymes, most notably protein kinases[2].

When evaluating efficacy, application scientists do not typically measure the base hydrochloride salt against a disease model. Rather, the baseline in vitro and in vivo metrics of the unsubstituted scaffold are compared against its highly functionalized derivatives[3]. Through rigorous Structure-Activity Relationship (SAR) optimization, derivatives such as the Aurora kinase inhibitor GSK1070916 [2], the p38α MAP kinase inhibitor LY2228820 [4], and the anti-sepsis agent X22 [5] have been developed to overcome the base scaffold's poor pharmacokinetic (PK) profile.

This guide objectively compares the performance of the core scaffold against these advanced alternatives, providing self-validating experimental protocols for both in vitro screening and in vivo translation.

Mechanistic Pathway: ATP-Competitive Inhibition

The primary mechanism of action for imidazo[4,5-b]pyridine derivatives is the disruption of kinase signaling cascades. By mimicking the adenine ring of ATP, these compounds lodge into the kinase hinge region, preventing phosphorylation and downstream gene transcription[2].

Pathway Stimulus Inflammatory Stimulus (LPS) MAPKK MKK3 / MKK6 Stimulus->MAPKK p38MAPK p38α MAPK MAPKK->p38MAPK Phosphorylation TNFa TNF-α / IL-6 Production p38MAPK->TNFa Gene Transcription Inhibitor Imidazo[4,5-b]pyridine Derivative Inhibitor->p38MAPK ATP-competitive Inhibition

Fig 1: p38α MAPK signaling pathway and its inhibition by imidazo[4,5-b]pyridines.

In Vitro Efficacy: Overcoming Baseline Limitations

In vitro assays are designed to measure intrinsic target affinity (IC₅₀ or Kᵢ) without the confounding variables of absorption, distribution, metabolism, and excretion (ADME). The unsubstituted 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride typically exhibits weak baseline affinity (IC₅₀ > 10 μM) and high off-target promiscuity[6]. In contrast, targeted functionalization yields sub-nanomolar potency.

Quantitative Data Comparison: In Vitro Potency
CompoundPrimary TargetIn Vitro PotencyAssay / Cell Line Model
2-Methyl-3H-imidazo[4,5-b]pyridine HCl Baseline ScaffoldIC₅₀ > 10 μM (Typical)Enzymatic Baseline
GSK1070916 Aurora B/C KinaseKᵢ = 0.38 nM (B), 1.5 nM (C)A549 (Lung Carcinoma)[2]
LY2228820 p38α MAP KinaseIC₅₀ = 7 nMRAW 264.7 (Macrophage)[4]
X22 Pro-inflammatory CytokinesDose-dependent TNF-α reductionPrimary Peritoneal Macrophages[5]
Protocol 1: Self-Validating ADP-Glo™ Kinase Assay

To objectively measure the in vitro efficacy of these derivatives, a luminescence-based kinase assay is employed.

  • Enzyme-Inhibitor Pre-incubation: Incubate the purified kinase (e.g., p38α) with serial dilutions of the imidazo[4,5-b]pyridine derivative for 30 minutes.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme before the introduction of the competing substrate (ATP), ensuring an accurate Kᵢ measurement.

  • ATP and Substrate Addition: Add ATP at a concentration equal to its predetermined Kₘ value, alongside the peptide substrate.

    • Causality: Because these compounds are ATP-competitive, running the assay at the ATP Kₘ ensures the resulting IC₅₀ value accurately reflects physiological competition rather than artificial substrate saturation.

  • Luminescent Detection & Self-Validation: Add the ADP-Glo reagent to deplete unreacted ATP, followed by the detection reagent to convert ADP to a luminescent signal.

    • Self-Validating System: The protocol must include a DMSO vehicle control (representing 100% kinase activity) and a "no-enzyme" blank (representing 0% kinase activity). By normalizing the compound's luminescent signal against these two internal extremes, the system self-validates its dynamic range, ensuring that any drop in signal is strictly due to kinase inhibition and not assay interference.

In Vivo Efficacy: The Pharmacokinetic Translation

Transitioning from in vitro to in vivo introduces severe pharmacokinetic hurdles. The base 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride suffers from rapid hepatic clearance and poor oral bioavailability[6]. Advanced derivatives overcome this by incorporating lipophilic moieties (e.g., fluorophenyl or bulky alkyl groups) that enhance metabolic stability and tissue penetration, allowing for robust in vivo efficacy[4].

Quantitative Data Comparison: In Vivo Efficacy
CompoundAnimal ModelDosing RegimenIn Vivo Outcome
2-Methyl-3H-imidazo[4,5-b]pyridine HCl N/A (Precursor)N/ARapid clearance, low bioavailability[6]
GSK1070916 HCT116 Xenograft (Nude Mice)Intraperitoneal (i.p.)Complete tumor regression[2]
LY2228820 Chronic Inflammation (Rat)Oral (p.o.), TMED₅₀ <1.5 mg/kgReduced paw swelling & cartilage destruction[4]
X22 LPS-Induced Sepsis (Mice)Pretreatment (i.p.)Attenuated lung/liver injury, prevented death[5]
Protocol 2: Self-Validating Murine Xenograft Efficacy Model

To validate the anti-proliferative efficacy of derivatives like GSK1070916 in vivo, a standardized xenograft workflow is utilized.

  • Cell Inoculation: Inject 5 × 10⁶ HCT116 cells subcutaneously into the right flank of athymic nude mice.

    • Causality: Subcutaneous injection in an immunocompromised host prevents graft rejection while allowing precise, non-invasive longitudinal caliper measurements of the tumor volume.

  • Randomized Dosing Initiation: Begin dosing (e.g., i.p. administration) only when tumors reach an average volume of 100–150 mm³.

    • Causality: Treating an established, vascularized tumor microenvironment provides a much more rigorous and clinically relevant assessment of the drug's penetration and efficacy than treating immediately post-inoculation.

  • Longitudinal Monitoring & Self-Validation: Measure tumor volume and total body weight bi-weekly.

    • Self-Validating System: The inclusion of a vehicle-treated negative control arm and a standard-of-care positive control arm validates the model's responsiveness. Concurrently, tracking body weight acts as an internal control for systemic toxicity; if a drug reduces tumor volume but causes >20% body weight loss, the system flags the efficacy as an artifact of non-specific morbidity rather than targeted therapeutic action.

Workflow Visualization: From Scaffold to Clinic

The development pipeline relies on using the base hydrochloride salt as a chemical starting point, iterating through in vitro screening, and culminating in in vivo validation.

Workflow Base 2-Methyl-3H-imidazo[4,5-b]pyridine HCl (Core Scaffold) Synthesis Chemical Derivatization (SAR Optimization) Base->Synthesis InVitro In Vitro Screening (Kinase Assays, IC50) Synthesis->InVitro Lead Selection InVivo In Vivo Validation (Efficacy & PK/PD) InVitro->InVivo Preclinical Translation

Fig 2: Workflow from baseline scaffold to in vivo validated therapeutic candidate.

Conclusion

While 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride lacks the potency and pharmacokinetic stability required for direct in vivo application, it remains an indispensable building block in drug discovery. By leveraging its purine-mimicking properties, researchers have successfully engineered advanced derivatives that demonstrate profound in vitro target inhibition and robust in vivo efficacy across oncology and inflammatory disease models.

References

  • PubChem - 2-methyl-3H-imidazo[4,5-b]pyridine Compound Summary. National Center for Biotechnology Information. URL:[Link]

  • Ge, X., et al. (2016) - A novel imidazopyridine derivative, X22, attenuates sepsis-induced lung and liver injury by inhibiting the inflammatory response in vitro and in vivo. Drug Design, Development and Therapy. URL:[Link]

  • Mader, M., et al. (2008) - Imidazolyl benzimidazoles and imidazo[4,5-b]pyridines as potent p38α MAP kinase inhibitors with excellent in vivo antiinflammatory properties. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

Sources

Comparative

Comparative analysis of 3H-imidazo[4,5-b]pyridine derivatives as mTOR inhibitors

Title: Comparative Analysis of 3H-imidazo[4,5-b]pyridine Derivatives as Selective mTOR Inhibitors: A Mechanistic and Experimental Guide Executive Summary The mechanistic target of rapamycin (mTOR) is a master regulatory...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of 3H-imidazo[4,5-b]pyridine Derivatives as Selective mTOR Inhibitors: A Mechanistic and Experimental Guide

Executive Summary The mechanistic target of rapamycin (mTOR) is a master regulatory serine/threonine kinase that dictates cell growth, proliferation, and survival. Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of numerous malignancies, making it a prime target for oncological drug development. However, first-generation allosteric inhibitors (e.g., Rapamycin) suffer from incomplete inhibition of mTORC1 and a failure to inhibit mTORC2, which paradoxically hyperactivates AKT via the release of negative feedback loops.

To overcome this, second-generation ATP-competitive inhibitors were developed to target the kinase domain directly. Among the most promising novel scaffolds in this class are the 3H-imidazo[4,5-b]pyridine derivatives . This guide provides an in-depth comparative analysis of these derivatives against established alternatives, detailing the structural causality behind their efficacy and providing self-validating experimental workflows for their evaluation.

Mechanistic Grounding: The 3H-imidazo[4,5-b]pyridine Scaffold

The 3H-imidazo[4,5-b]pyridine core is a privileged fused bicyclic heterocyclic scaffold that acts as a bioisostere to endogenous purines[1]. In the context of kinase inhibition, this structural mimicry allows the molecule to anchor deeply within the highly conserved ATP-binding cleft of the mTOR kinase domain, a mechanism also successfully utilized in targeting other kinases like AKT[2].

Causality of Selectivity: While the ATP-binding pockets of mTOR and PI3Kα share high sequence homology, the mTOR pocket is slightly deeper. The systematic optimization of the 3H-imidazo[4,5-b]pyridine core—specifically through substitutions at the C-2 and N-3 positions—exploits this depth. The nitrogen atoms in the imidazo-pyridine ring form critical hydrogen bonds with the hinge region of mTOR (e.g., Val2240), while bulky hydrophobic substituents project into the deeper hydrophobic pocket unique to mTOR. This steric clash in the shallower PI3Kα pocket is the primary driver of the scaffold's high selectivity for mTOR over PI3Kα, minimizing the severe metabolic toxicities often associated with dual PI3K/mTOR inhibitors[3].

mTOR_Mechanism PI3K PI3K AKT AKT (Ser473 / Thr308) PI3K->AKT mTORC1 mTORC1 (Raptor-associated) AKT->mTORC1 S6K S6K (Protein Synthesis) mTORC1->S6K 4 4 mTORC1->4 mTORC2 mTORC2 (Rictor-associated) mTORC2->AKT Phosphorylates Ser473 EBP1 4E-BP1 (Translation) Imidazo 3H-imidazo[4,5-b]pyridines (ATP-competitive) Imidazo->mTORC1 Inhibits Imidazo->mTORC2 Rapamycin Rapamycin (Allosteric) Rapamycin->mTORC1 Partial Inhibition

Diagram 1: mTOR signaling pathway illustrating dual mTORC1/2 inhibition by 3H-imidazo[4,5-b]pyridines.

Comparative Performance Analysis

Recent drug design efforts have yielded highly optimized 3H-imidazo[4,5-b]pyridine derivatives, notably compounds 10d and 10n , which exhibit nanomolar mTOR inhibitory activity[3]. To contextualize their performance, we must compare them against three distinct classes of inhibitors:

Inhibitor Class / CompoundPrimary Target(s)Mechanism of ActionmTOR IC50PI3Kα IC50MCF-7 Cell Viability IC50Clinical/Experimental Profile
Compound 10d & 10n (3H-imidazo[4,5-b]pyridines)mTORC1, mTORC2ATP-competitiveNanomolar (~1-10 nM)>1000 nM (Highly Selective)Sub-micromolarPotent anti-tumor activity in MCF-7 and A2780 cells without PI3K-driven toxicity[3].
Rapamycin mTORC1Allosteric (FKBP12 complex)~0.1 nM>10,000 nM>10 µM (Cytostatic)Induces AKT hyperactivation via loss of negative feedback loop.
Torin 1 mTORC1, mTORC2ATP-competitive~3 nM>10,000 nM~0.5 µMExcellent tool compound, but poor pharmacokinetic profile limits clinical use.
NVP-BEZ235 (Dactolisib)PI3Kα/β/γ/δ, mTORATP-competitive~20 nM~4 nM~0.05 µMHigh toxicity profile due to pan-PI3K inhibition; narrow therapeutic window.

Data Synthesis: The 3H-imidazo[4,5-b]pyridine derivatives bridge a critical gap. They provide the complete pathway suppression (mTORC1 and mTORC2) seen with Torin 1, preventing AKT hyperactivation, while maintaining strict selectivity over PI3Kα to avoid the systemic toxicities associated with compounds like NVP-BEZ235[3].

Self-Validating Experimental Protocols

To rigorously evaluate novel 3H-imidazo[4,5-b]pyridine derivatives, researchers must employ a self-validating workflow. A biochemical assay proves direct target engagement, while a mechanistic cell-based assay confirms the functional consequence (mTORC1 vs. mTORC2 inhibition) and rules out off-target PI3K inhibition.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) mTOR Kinase Assay

Purpose: To quantify the direct, ATP-competitive biochemical IC50 of the compound against the isolated mTOR kinase domain. Causality: TR-FRET is chosen over radiometric assays because it eliminates radioactive waste and provides a highly sensitive, ratiometric readout that is resistant to compound auto-fluorescence. By varying the ATP concentration, one can confirm the ATP-competitive nature of the imidazo-pyridine scaffold (IC50 will shift higher as [ATP] increases).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer (50 mM HEPES pH 7.5, 1 mM EGTA, 3 mM MnCl2, 10 mM MgCl2, 2 mM DTT, 0.01% Tween-20).

  • Enzyme/Substrate Mix: Dilute recombinant purified mTOR enzyme and a GFP-labeled physiological substrate (e.g., GFP-4EBP1) in the reaction buffer.

  • Compound Titration: Dispense 3H-imidazo[4,5-b]pyridine derivatives (e.g., 10d, 10n) in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Km for mTOR (~10 µM) to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Detection: Add a Terbium (Tb)-labeled anti-phospho-4EBP1 antibody and EDTA (to stop the kinase reaction).

  • Readout: Incubate for 30 minutes, then read the TR-FRET signal (Emission ratio 520 nm / 495 nm) on a compatible microplate reader. Calculate IC50 using a 4-parameter logistic curve fit.

Protocol 2: Mechanistic Cellular Target Engagement (Western Blot)

Purpose: To validate that the compound penetrates the cell and selectively inhibits both mTORC1 and mTORC2 without inhibiting PI3K. Causality: This is a self-validating system. If the compound is a true dual mTORC1/2 inhibitor, we must observe a decrease in both p-S6K (mTORC1) and p-AKT Ser473 (mTORC2). If p-AKT Ser473 increases, the compound is acting like Rapamycin (allosteric). To confirm PI3K selectivity, p-AKT Thr308 (a direct downstream target of PI3K via PDK1) should remain relatively stable at mTOR-inhibitory concentrations.

Step-by-Step Methodology:

  • Cell Culture: Seed MCF-7 (human breast cancer) or A2780 (human ovarian cancer) cells[3] in 6-well plates at 3×105 cells/well. Incubate overnight.

  • Treatment: Treat cells with the 3H-imidazo[4,5-b]pyridine derivative at 0.1x, 1x, and 10x the biochemical IC50 for 2 hours. Include Rapamycin (100 nM) and DMSO as controls.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving phosphoproteins).

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against:

    • p-S6K (Thr389): Validates mTORC1 inhibition.

    • p-AKT (Ser473): Validates mTORC2 inhibition.

    • p-AKT (Thr308): Validates PI3K independence.

    • Total S6K, Total AKT, and GAPDH: Loading controls.

  • Quantification: Use chemiluminescence detection and normalize phospho-signals to their respective total protein signals.

Workflow Culture 1. Cell Culture (MCF-7 / A2780) Treat 2. Compound Treatment Culture->Treat Lysis 3. Lysis & Phosphatase Inhibition Treat->Lysis WB 4. Western Blot (p-S6K, p-AKT) Lysis->WB Analysis 5. Mechanistic Validation WB->Analysis

Diagram 2: Self-validating cellular workflow for assessing mTORC1/2 inhibition vs PI3K off-targets.

Conclusion

The 3H-imidazo[4,5-b]pyridine scaffold represents a highly tunable, purine-mimetic core for kinase inhibition. As demonstrated by compounds 10d and 10n, rational structural optimization allows for deep insertion into the mTOR ATP-binding pocket while sterically clashing with the PI3Kα pocket. This yields a best-in-class pharmacological profile: potent, dual mTORC1/2 inhibition that circumvents the feedback loops of rapalogs, combined with strict kinase selectivity that avoids the systemic toxicity of pan-PI3K inhibitors. For drug development professionals, utilizing rigorous, self-validating assays—measuring both Ser473 and Thr308 phosphorylation of AKT—is paramount to confirming the precise mechanistic action of these promising derivatives.

References[3] Title: Design, synthesis and biological evaluation of novel 3H-imidazole[4,5-b] pyridine derivatives as selective mTOR inhibitors

Source: PubMed (NIH) URL: [2] Title: Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor Source: ACS Publications URL: [1] Title: 3H-imidazo[4,5-b]pyridin-2-ylmethanol | 24638-20-8 | Benchchem Source: BenchChem URL:

Sources

Safety & Regulatory Compliance

Safety

2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 2-Methyl-3H-imidazo[4,5-b]pyridine Hydrochloride As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle ma...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 2-Methyl-3H-imidazo[4,5-b]pyridine Hydrochloride

As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of heterocyclic building blocks. 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride is a nitrogen-rich compound frequently utilized in pharmaceutical R&D, particularly in the synthesis of PGDH inhibitors and other bioactive small molecules[1].

While the free base is commonly utilized, the hydrochloride salt presents specific handling and disposal challenges. According to its2[2], it is a known irritant, carrying GHS hazard statements for skin irritation, allergic skin reactions, serious eye irritation, and respiratory tract irritation[2].

Causality in Experimental Choices

Why do we treat this specific salt form with such stringent care? The hydrochloride salt ensures water solubility for synthetic applications, but it inherently lowers the pH of aqueous waste streams. If inadvertently mixed with incompatible basic waste, it can cause an exothermic neutralization reaction, precipitating the free base (2-Methyl-3H-imidazo[4,5-b]pyridine) and potentially clogging waste lines or causing pressure buildup in sealed containers. Therefore, our disposal protocol must be a self-validating system: verify the state (solid vs. liquid), validate the pH, and segregate accordingly to comply with 3[3].

Physicochemical & Hazard Summary

Property / HazardData / Classification
Compound Name 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride
CAS Number 1242338-95-9 (HCl Salt)[4] / 68175-07-5 (Free Base)[2]
Molecular Formula C7H8ClN3
Molecular Weight 169.61 g/mol
GHS Hazard Statements H315 (Skin Irrit.), H317 (Skin Sens.), H319 (Eye Irrit.), H335 (STOT SE 3)[2]
EPA Waste Categorization Managed as characteristic hazardous waste (Toxicity/Corrosivity)[3][5]

Operational Safety & Pre-Disposal Handling

Before initiating disposal, ensure all handling occurs within a certified chemical fume hood to prevent inhalation of the irritating powder[6].

  • PPE Requirements: Wear chemical splash goggles, a fully-buttoned lab coat, and nitrile gloves[6].

  • Spill Management Protocol: If the solid powder is spilled, do not use water immediately, as this creates an acidic, irritating solution. Instead, gently sweep the powder using a static-free brush into a designated solid waste container. Causality: Dry sweeping prevents the aerosolization of the H335 respiratory irritant[2]. Wipe the area with a damp paper towel, and place the contaminated towel in the hazardous waste bin[7].

Step-by-Step Disposal Methodology

Phase 1: Solid Waste Recovery

  • Collect all solid waste, including contaminated weighing boats, pipette tips, and gloves, into a chemically compatible, sealable high-density polyethylene (HDPE) container[5][7].

  • Do not wash or reuse disposable materials contaminated with this heterocycle, as the rinsate will generate unnecessarily large volumes of hazardous waste[7].

Phase 2: Liquid Waste Segregation & Neutralization

  • Aqueous Waste: If the compound is dissolved in water, the solution will be acidic.

    • Self-Validating Step: Measure the pH using indicator strips before mixing with other waste.

    • Adjust the pH to between 5.0 and 12.5 using dilute NaOH before transferring to the general aqueous hazardous waste carboy[8]. Causality: Neutralization prevents pressure buildup and dangerous reactions in the Satellite Accumulation Area (SAA) containers[3].

  • Organic Waste: If dissolved in organic solvents (e.g., DMSO, DMF, or Methanol), transfer the solution to a "Non-Halogenated Organic Waste" container. If chlorinated solvents were used, route to "Halogenated Organic Waste"[8].

Phase 3: Containment, Labeling, and SAA Storage

  • Labeling: Under 9[9], the container must be clearly labeled with the words "Hazardous Waste" and an indication of the hazards (e.g., "Toxic/Irritant")[9][10].

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[3].

  • Institutional Transfer: Containers must be removed from the SAA within three days of becoming full, or within the institutional time limit (often up to 12 months for partially filled containers), and transferred to the Environmental Health & Safety (EHS) department for final incineration[3][8].

Workflow Visualization

G Start 2-Methyl-3H-imidazo[4,5-b]pyridine HCl Waste Generated Decision Is the waste solid or in solution? Start->Decision Solid Solid Waste (Powder/Crystals) Decision->Solid Solid Liquid Liquid Waste (Aqueous/Organic Solvents) Decision->Liquid Liquid SolidContainer Place in sealed, compatible solid waste container Solid->SolidContainer LiquidDecision Aqueous or Organic? Liquid->LiquidDecision Labeling Label as Hazardous Waste: 'Toxic/Irritant Heterocycle' SolidContainer->Labeling Aqueous Aqueous Solution (Check & Neutralize pH) LiquidDecision->Aqueous Aqueous Organic Organic Solution (Segregate by Halogenation) LiquidDecision->Organic Organic Aqueous->Labeling Organic->Labeling EHS Transfer to EHS for Incineration Labeling->EHS

Workflow for the segregation and disposal of 2-Methyl-3H-imidazo[4,5-b]pyridine HCl waste.

Comprehensive References

  • Matrix Scientific. "2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride SDS."

  • Sigma-Aldrich. "2-methyl-3H-imidazo[4,5-b]pyridine hydrochloride | 1242338-95-9." 4

  • Washington State University. "Standard Operating Procedure for Pyridine." 6

  • Boston University. "Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance." 7

  • PubChem. "2-methyl-3H-imidazo[4,5-b]pyridine."2

  • Old Dominion University. "Laboratory Waste Management Guidelines." 3

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." 8

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." 5

  • US EPA. "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." 9

  • Medical Laboratory Management. "Laboratory Waste Management: The New Regulations." 10

  • Google Patents. "WO2021151014A1 - Pgdh inhibitors and methods of making and using." 1

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride
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2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride
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